2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXKJBAGVKYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, a valuable scaffold in medicinal chemistry. This document outlines the primary synthetic methodologies, complete with detailed experimental protocols and quantitative data. Furthermore, it includes visualizations of the synthetic pathway and a relevant biological signaling pathway to provide a thorough understanding of the compound's context.
Introduction
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives are significant structural motifs in the development of therapeutic agents. The rigid, fused ring system combined with the amino and hydroxyl functional groups allows for specific interactions with biological targets. Research has indicated potential antidepressant and anorexigenic activities for compounds within this class.[1] Additionally, structurally related aminotetralin derivatives have been investigated for their activity at opioid and melanocortin receptors, suggesting a broad potential for pharmacological intervention.[2][3]
This guide focuses on a robust and well-documented synthetic route to this compound, proceeding through an epoxide intermediate. This method offers good control over stereochemistry, an important consideration for drug development.
Synthetic Pathway
The preferred synthetic route commences with the epoxidation of 1,2-dihydronaphthalene to yield 1,2-epoxy-1,2,3,4-tetrahydronaphthalene. Subsequent ring-opening of the epoxide with ammonia affords the desired trans-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol. Finally, treatment with hydrochloric acid yields the hydrochloride salt.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Synthesis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene
This procedure is adapted from established methods for the epoxidation of alkenes.
Materials:
-
1,2-Dihydronaphthalene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 1,2-dihydronaphthalene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
The crude product can be purified by flash chromatography on silica gel if necessary.
Synthesis of trans-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
This protocol is based on general procedures for the aminolysis of epoxides.[4][5]
Materials:
-
1,2-Epoxy-1,2,3,4-tetrahydronaphthalene
-
Aqueous ammonia (30% solution)
-
Isopropanol (iPrOH)
Procedure:
-
In a pressure-resistant sealed tube, combine 1,2-epoxy-1,2,3,4-tetrahydronaphthalene (1.0 eq), aqueous ammonia (excess, e.g., 40 eq), and isopropanol.
-
Seal the tube tightly and heat the mixture in an oil bath at 80-100 °C for 24-48 hours.
-
Monitor the reaction by TLC until the starting epoxide is consumed.
-
Cool the reaction mixture to room temperature and carefully vent the tube.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the pure trans-amino alcohol. The literature suggests that the ring-opening of such epoxides with amines typically yields the trans product.[1]
Synthesis of this compound
Materials:
-
trans-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
Procedure:
-
Dissolve the purified trans-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Continue stirring for 30 minutes at 0 °C.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis. Please note that yields are representative and may vary based on experimental conditions.
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 1,2-Dihydronaphthalene | 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene | m-CPBA, CH2Cl2 | >90% |
| 2 | 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene | trans-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol | Aq. NH3, iPrOH | 60-80% |
| 3 | trans-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol | This compound | HCl in Ether | >95% |
Potential Biological Signaling Pathway
Given the suggested antidepressant activity of related compounds, a plausible mechanism of action could involve the modulation of monoamine neurotransmitter systems, such as the serotonergic or dopaminergic pathways. The following diagram illustrates a simplified representation of a G-protein coupled receptor (GPCR) signaling cascade that could be influenced by a ligand like 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Conclusion
This technical guide has detailed a reliable and efficient synthetic route to this compound. The presented epoxide ring-opening strategy provides a practical approach for obtaining this valuable compound with defined stereochemistry. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in the fields of medicinal chemistry and drug development to synthesize and further investigate the therapeutic potential of this and related molecules. The exploration of its biological activity, potentially through the modulation of neurotransmitter signaling pathways, warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ursa.cat [ursa.cat]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is a key chemical scaffold found in a variety of biologically active compounds. As a rigid analog of phenylethylamine, its derivatives have been explored for their interactions with various neurotransmitter receptors, demonstrating potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
Table 1: General Physicochemical Properties of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |
| Molecular Weight | 163.22 g/mol | [1][2][3] |
| IUPAC Name | 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol | [1] |
Table 2: Computed Physicochemical Properties of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Isomers
| Isomer | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |
| trans-(1S,2S) | 0.8 | 2 | 2 | 1 |
| cis-(1R,2S) | 0.8 | 2 | 2 | 1 |
Note: Experimental data for melting point, boiling point, and aqueous solubility of the specific isomers of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol are not consistently reported in publicly available literature. The data for related compounds suggest that these amino alcohols are likely to be crystalline solids with some degree of water solubility, influenced by the hydrophilic amino and hydroxyl groups and the lipophilic tetrahydronaphthalene core.
Experimental Protocols
The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through various synthetic routes. A common approach involves the reduction of an α-amino ketone precursor, which can be synthesized from a corresponding tetralone. The following is a generalized protocol based on established chemical transformations.
Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
This synthesis can be approached via a multi-step sequence starting from a suitable tetralone derivative.
Workflow for the Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
Caption: Generalized synthetic workflow for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Step 1: Synthesis of the α-Amino Ketone Precursor
A common method for the synthesis of α-amino ketones is through the Delepine reaction or by direct amination of an α-bromo ketone.
-
Materials: α-Tetralone, bromine, a suitable amine (e.g., benzylamine or hexamethylenetetramine), solvents (e.g., diethyl ether, chloroform, ethanol), and reagents for hydrolysis (e.g., hydrochloric acid).
-
Procedure:
-
Bromination of α-tetralone to yield 2-bromo-α-tetralone. This reaction is typically carried out in a suitable solvent like diethyl ether or chloroform.
-
The resulting α-bromo ketone is then reacted with an amine source. For instance, reaction with hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction) yields the primary α-amino ketone hydrochloride.
-
Alternatively, direct amination with a protected amine followed by deprotection can be employed.
-
The crude α-amino ketone is then purified, typically by recrystallization.
-
Step 2: Reduction of the α-Amino Ketone
The reduction of the ketone functionality in the α-amino ketone yields the desired amino alcohol. The stereochemical outcome (cis vs. trans) is dependent on the reducing agent and reaction conditions.
-
Materials: α-Amino ketone hydrochloride, reducing agent (e.g., sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)), and appropriate solvents (e.g., methanol, ethanol, or tetrahydrofuran).
-
Procedure:
-
The α-amino ketone is dissolved in a suitable solvent.
-
The reducing agent is added portion-wise at a controlled temperature (often at 0 °C to room temperature).
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched carefully, for example, by the slow addition of water or an acidic solution.
-
The product is extracted into an organic solvent.
-
Step 3: Purification of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
The crude amino alcohol is purified to isolate the desired stereoisomer.
-
Methods:
-
Column Chromatography: The crude product can be purified on a silica gel column using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).
-
Crystallization: The hydrochloride salt of the amino alcohol can be formed by treating the free base with HCl in a suitable solvent (e.g., ethanol or ether), followed by crystallization to yield a pure, stable solid.
-
Separation of Diastereomers: If a mixture of cis and trans isomers is obtained, they can often be separated by fractional crystallization of their salts or by column chromatography.
-
Analytical Characterization
The structure and purity of the synthesized 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and to determine the relative stereochemistry of the cis and trans isomers based on the coupling constants of the protons at C1 and C2.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively.
Biological Activity and Signaling Pathways
Derivatives of 2-aminotetralin are known to interact with several G protein-coupled receptors (GPCRs), including adrenergic and serotonergic receptors.[4] Their rigid structure makes them valuable tools for probing receptor-ligand interactions.
Table 3: Receptor Binding Affinities of 2-Aminotetralin Derivatives
| Receptor Subtype | Ligand Type | Reported Affinity (Ki) |
| 5-HT₁A | Agonist | High affinity (nM range for some derivatives)[5][6] |
| 5-HT₁B | Agonist | High affinity (nM range for some derivatives)[5][6] |
| 5-HT₁D | Agonist | High affinity (nM range for some derivatives)[5][6] |
| α₁-Adrenergic | Agonist | Active[7] |
| α₂-Adrenergic | Agonist | Active[7] |
| Dopamine D₂ | Agonist | Potent agonism for many N,N-disubstituted derivatives[4] |
Adrenergic Receptor Signaling
2-Aminotetralin derivatives have been shown to act as agonists at both α₁- and α₂-adrenergic receptors.[7]
-
α₁-Adrenergic Receptor Signaling: These receptors are coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: α1-Adrenergic receptor signaling pathway.
-
α₂-Adrenergic Receptor Signaling: These receptors are coupled to Gi proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
References
- 1. Trans-(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-OL | C10H13NO | CID 6420130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol [chembk.com]
- 3. cis-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | C10H13NO | CID 11105684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Amino- and 2-guanidino-1,2,3,4-tetrahydro-1,4-epoxynaphthalenes as conformationally defined analogues of alpha-adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the structural characteristics of cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, a key intermediate in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this document extrapolates likely structural features based on the analysis of closely related, structurally characterized derivatives. This guide offers a detailed, hypothetical experimental protocol for the synthesis, crystallization, and X-ray diffraction analysis of the title compound. Furthermore, it explores the potential biological significance of this molecule, particularly in the context of dopaminergic and serotonergic signaling pathways, which are critical in drug development for neurological disorders. All quantitative data from related structures are presented in standardized tables, and key experimental and logical workflows are visualized using Graphviz diagrams to aid researchers, scientists, and drug development professionals.
Introduction
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds targeting G-protein coupled receptors (GPCRs), especially dopamine and serotonin receptors. The rigid conformation of the tetralin ring system provides a valuable framework for probing the specific steric and electronic requirements of receptor binding pockets. The cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol molecule, with its defined stereochemistry, is of particular interest for the development of selective receptor agonists and antagonists.
The precise determination of its three-dimensional structure through X-ray crystallography is crucial for understanding its intermolecular interactions and for facilitating structure-based drug design. In the absence of a published crystal structure for the title compound, this guide will leverage data from structurally similar tetralin derivatives to provide a robust predictive analysis.
Hypothetical Crystal Structure and Data
Based on the analysis of various substituted 1,2,3,4-tetrahydronaphthalene derivatives, we can predict the likely crystallographic parameters for cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol. It is anticipated that the compound would crystallize in a common Sohncke space group, such as P212121 or P21, which are frequently observed for chiral molecules.[1] The non-aromatic portion of the tetralin ring is expected to adopt a half-chair conformation.[1]
Table 1: Predicted Crystallographic Data for cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
| Parameter | Predicted Value |
| Chemical Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.0 - 10.0 |
| b (Å) | 10.0 - 12.0 |
| c (Å) | 12.0 - 15.0 |
| α, β, γ (°) | 90 |
| Volume (ų) | 960 - 1800 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.13 - 1.70 |
| Hydrogen Bonding | Intermolecular O-H···N and N-H···O interactions |
Experimental Protocols
The following sections detail the proposed methodologies for the synthesis, crystallization, and structural determination of cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Synthesis
A plausible synthetic route to obtain the title compound would involve the reduction of a corresponding β-enaminoketone. This method has been successfully employed for the synthesis of related cis- and trans-3-aminocyclohexanols.[2]
Protocol:
-
Starting Material: 2-amino-3,4-dihydronaphthalen-1(2H)-one.
-
Reduction: The starting material is dissolved in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.
-
Reducing Agent: Sodium metal is added portion-wise to the solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield cis-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using slow evaporation techniques.
Protocol:
-
Solvent Selection: A solvent screen is performed to identify a suitable solvent system. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., hexane, diethyl ether) is often effective.
-
Solution Preparation: A saturated solution of the purified compound is prepared in the chosen solvent system at a slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature to allow for slow evaporation of the solvent.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
X-ray Diffraction Analysis
The crystal structure would be determined using single-crystal X-ray diffraction.
Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Deposition: The final atomic coordinates and structure factors would be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
References
Technical Guide: Spectroscopic Analysis of Aminotetralinol Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data for Aminotetralinol Hydrochloride
Disclaimer: Publicly available, experimentally verified NMR and Mass Spectrometry data for a specific isomer of aminotetralinol hydrochloride is limited. This guide will focus on the representative isomer 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol (a free base, whose hydrochloride salt would be the subject of analysis) and provide predicted spectral data based on established principles of spectroscopic interpretation, alongside detailed, generalized experimental protocols. The molecular weight of this compound is 163.22 g/mol with a chemical formula of C₁₀H₁₃NO.[1][2][3]
Introduction
Aminotetralinol and its derivatives are important structural motifs in medicinal chemistry. Accurate structural elucidation and characterization are critical for drug development, quality control, and mechanism of action studies. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the representative compound 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol. It includes comprehensive experimental protocols for acquiring high-quality data and logical workflows for the characterization process.
Predicted NMR Spectroscopic Data
Nuclear Magnetic Resonance spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride, the sample would typically be dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. The presence of the hydrochloride salt would lead to the amine group being protonated (-NH₃⁺), and its protons may be exchangeable with deuterium in D₂O, causing the signal to disappear.
Predicted ¹H-NMR Data
The following table summarizes the predicted proton NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2, H-3 (Alicyclic) | 1.70 - 1.90 | Multiplet (m) | - | 4H |
| H-1, H-4 (Alicyclic) | 2.60 - 2.80 | Multiplet (m) | - | 4H |
| H-6 (Aromatic) | 6.60 | Doublet (d) | J = 8.0 | 1H |
| H-7 (Aromatic) | 6.95 | Doublet (d) | J = 8.0 | 1H |
| OH (Phenolic) | 9.00 - 9.50 | Singlet (s) | - | 1H |
| NH₃⁺ (Ammonium) | 7.50 - 8.50 | Broad Singlet (br s) | - | 3H |
Predicted ¹³C-NMR Data
The predicted ¹³C-NMR chemical shifts are presented below. These shifts are sensitive to the solvent and pH.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-3 (Alicyclic) | 22.0 - 24.0 |
| C-1, C-4 (Alicyclic) | 28.0 - 30.0 |
| C-7 (Aromatic CH) | 115.0 |
| C-5a (Aromatic Quat.) | 120.0 |
| C-6 (Aromatic CH) | 126.0 |
| C-8a (Aromatic Quat.) | 138.0 |
| C-8 (Aromatic C-NH₃⁺) | 145.0 |
| C-5 (Aromatic C-OH) | 154.0 |
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common "hard" ionization technique that produces numerous fragments.
Predicted Electron Ionization (EI-MS) Fragmentation
The expected molecular ion [M]⁺• for the free base (4-amino-5,6,7,8-tetrahydronaphthalen-1-ol) would be at m/z = 163. Key fragmentation patterns are detailed below.
| m/z Value | Proposed Fragment Identity | Notes |
| 163 | [M]⁺• (Molecular Ion) | Represents the intact molecule radical cation. |
| 146 | [M - NH₃]⁺• | Loss of the amino group. |
| 134 | [M - C₂H₅]⁺• | Loss of an ethyl group from the alicyclic ring via retro-Diels-Alder reaction. |
| 118 | [M - C₂H₅ - O]⁺• or [M - NH₃ - CO]⁺• | Further fragmentation following initial losses. |
Experimental Protocols
Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the aminotetralinol hydrochloride sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[4]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the sample temperature, typically 25°C.
-
-
¹H-NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: Set to cover the expected proton chemical shift range (e.g., -2 to 16 ppm).
-
Pulse Angle: 30-45 degrees to allow for faster repetition without saturating signals.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent signal (e.g., DMSO at 2.50 ppm).
-
-
¹³C-NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Set to cover the expected carbon range (e.g., 0 to 200 ppm).
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (d1): 2 seconds. For quantitative results, a longer delay (5-7 times the longest T1) is necessary.[5]
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, phase correction, and baseline correction. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
Protocol for Mass Spectrometry
This protocol describes a general method for analyzing aminotetralinol hydrochloride using a modern mass spectrometer, such as a hybrid quadrupole-time-of-flight (Q-TOF) instrument with an electrospray ionization (ESI) source. ESI is a "soft" ionization technique suitable for polar molecules that are often analyzed by LC-MS.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrumentation (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over several minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (ESI-Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Amines readily form [M+H]⁺ ions.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Acquisition Mode: Full scan MS from m/z 50-500. For structural information, use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
-
Collision Energy (for MS/MS): Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Identify the [M+H]⁺ ion (expected at m/z 164.1 for the free base).
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.
-
Visualized Workflows
Diagrams created with Graphviz illustrate the logical workflows for sample analysis and structural confirmation.
References
Technical Guide: Solubility Profile of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the solubility characteristics of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the foundational principles of solubility for amine hydrochlorides and furnishes a detailed experimental protocol for its determination.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and organic synthesis. Its solubility in various organic solvents is a critical parameter for its purification, formulation, and biological screening. As an amine hydrochloride, its solubility is governed by the polarity of the solvent, its ability to form hydrogen bonds, and the equilibrium between the salt and its free base form. This guide outlines the expected solubility trends and provides a robust methodology for empirical determination.
Predicted Solubility Profile
The hydrochloride salt of an aminoalcohol, such as 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, is an ionic compound. This ionic nature generally leads to higher solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, it is expected to have low solubility in non-polar, aprotic solvents.
General solubility principles suggest that amines are soluble in organic solvents, but their hydrochloride salts are typically more soluble in polar solvents like water and alcohols and less soluble in non-polar solvents.[1] For instance, one source indicates that a similar compound, 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, is easily soluble in water and alcohol but insoluble in non-polar solvents.[2]
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of organic solvents. The following table is presented as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |
| Methanol | Polar Protic | 25 | Data Not Available |
| Ethanol | Polar Protic | 25 | Data Not Available |
| Isopropanol | Polar Protic | 25 | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data Not Available |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data Not Available |
| Acetonitrile | Polar Aprotic | 25 | Data Not Available |
| Dichloromethane (DCM) | Non-polar | 25 | Data Not Available |
| Toluene | Non-polar | 25 | Data Not Available |
| Hexane | Non-polar | 25 | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
For solvents where the solid does not readily settle, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter (0.22 µm) into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
5.1. Experimental Workflow
References
The Thermodynamic Stability of Aminotetralinol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the thermodynamic stability of aminotetralinol derivatives. Given the therapeutic potential of this class of compounds, particularly as modulators of dopaminergic and serotonergic pathways, a thorough understanding of their stability is paramount for successful drug development. This document outlines key experimental protocols, presents illustrative data for analogous compounds, and visualizes relevant biological pathways and experimental workflows.
Introduction
Aminotetralinol derivatives are a class of organic molecules characterized by a tetralin scaffold bearing both an amino and a hydroxyl group. Their rigid structure makes them valuable pharmacophores for targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The thermodynamic stability of these compounds is a critical quality attribute, influencing their shelf-life, formulation, and ultimately, their safety and efficacy. This guide will delve into the essential techniques and considerations for characterizing the thermodynamic stability of these promising therapeutic agents.
Key Concepts in Thermodynamic Stability
Thermodynamic stability refers to the tendency of a substance to exist in its lowest possible energy state under a given set of conditions. For pharmaceutical compounds, this translates to resistance to chemical and physical changes over time. Key parameters used to assess thermodynamic stability include:
-
Melting Point (Tm): The temperature at which a solid transitions to a liquid. It is a characteristic property of a pure crystalline substance.
-
Decomposition Temperature (Td): The temperature at which a substance begins to chemically break down.
-
Enthalpy of Fusion (ΔHfus): The amount of energy required to melt a solid at its melting point.
-
Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state.
Experimental Protocols for Assessing Thermodynamic Stability
A multi-faceted approach is typically employed to comprehensively evaluate the thermodynamic stability of a drug candidate. The following sections detail the standard experimental protocols.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[1] It provides quantitative data on melting points, enthalpies of fusion, and glass transitions.
Typical Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the aminotetralinol derivative into a clean, inert DSC pan (e.g., aluminum).
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature above the expected melting or decomposition point.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (crystallization, decomposition) events. The area under the melting peak is integrated to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[2] It is used to determine the thermal stability and decomposition profile of a compound.
Typical Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the aminotetralinol derivative into a TGA sample pan (e.g., platinum or alumina).
-
Instrumentation: Place the sample pan into the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a defined flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a high final temperature (e.g., 600 °C) to ensure complete decomposition.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.[3]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5] This information is crucial for developing stability-indicating analytical methods.
Typical Experimental Protocol:
Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]
-
Acid Hydrolysis:
-
Dissolve the aminotetralinol derivative in a suitable solvent and treat with 0.1 M to 1 M HCl.[6]
-
Incubate at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the aminotetralinol derivative in a suitable solvent and treat with 0.1 M to 1 M NaOH.[6]
-
Incubate at room temperature or elevated temperature for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of the aminotetralinol derivative with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified time.
-
-
Thermal Degradation:
-
Expose the solid aminotetralinol derivative to dry heat at a temperature below its melting point (e.g., 70-80 °C) for an extended period.
-
-
Photodegradation:
-
Expose the solid or a solution of the aminotetralinol derivative to a controlled light source (e.g., a combination of UV and visible light) according to ICH Q1B guidelines.[6]
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.
Data Presentation: Illustrative Thermodynamic Data
Due to the limited availability of specific thermodynamic data for aminotetralinol derivatives in the public domain, the following tables present illustrative data for analogous pharmaceutical compounds to demonstrate the expected format and range of values.
Table 1: Illustrative Differential Scanning Calorimetry (DSC) Data for Analogous Pharmaceutical Compounds
| Compound Analogue | Melting Onset (°C) | Melting Peak (°C) | Enthalpy of Fusion (J/g) | Reference |
| Sample A (Free Base) | - | 228.37 | - | [8] |
| Sample B (HCl Salt, Monohydrate) | - | 111.81 (Dehydration) | - | [8] |
| Sample C (Mesylate Salt, Trihydrate) | - | - | - | [9] |
| 5-Aminotetrazole Trinitrophloroglucinolate | - | 76 (Dehydration), 203 (Decomposition) | -212.10 kJ/mol (Decomposition) | [10] |
Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for Analogous Pharmaceutical Compounds
| Compound Analogue | Onset of Decomposition (°C) | Major Decomposition Steps | Residual Mass (%) | Reference |
| Sample A (Free Base) | 287.2 | Single step | < 1 | [8] |
| Sample B (HCl Salt, Monohydrate) | ~291 | Multi-step | < 1 | [8] |
| Sample C (Mesylate Salt, Trihydrate) | > 250 | Multi-step | ~5 | [9] |
| 2-Aminophenol | ~170 | Single step | ~0 | [2] |
Mandatory Visualizations
Signaling Pathways
Aminotetralinol derivatives often exhibit high affinity for dopamine D2 and serotonin 5-HT1A receptors, both of which are Gi/o-coupled GPCRs. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Experimental Workflow
The logical flow of experiments to determine the thermodynamic stability of an aminotetralinol derivative is crucial for a systematic evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-(N-substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qualityhub.com [qualityhub.com]
- 4. Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors | PLOS Biology [journals.plos.org]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 7. rndsystems.com [rndsystems.com]
- 8. perkinelmer.com.ar [perkinelmer.com.ar]
- 9. azom.com [azom.com]
- 10. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Activity of 2-Aminotetralin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] These rigid analogs of phenethylamine have been instrumental in probing the conformational requirements of neurotransmitter receptor binding sites, particularly for dopamine and serotonin receptors.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR), quantitative pharmacological data, experimental methodologies, and relevant signaling pathways associated with 2-aminotetralin derivatives.
Structure-Activity Relationships (SAR)
The pharmacological profile of 2-aminotetralin analogs is highly dependent on substitutions at the aromatic ring, the amino group, and the saturated portion of the tetralin ring.[1]
Dopamine Receptor Ligands: 2-Aminotetralin derivatives have been extensively explored as ligands for dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[1][2]
-
Aromatic Ring Substitution: Dihydroxylation of the aromatic ring, particularly at the 5,6-positions, has been shown to greatly enhance dopaminergic activity.[3] The 5,6-dihydroxy substitution mimics the catechol moiety of dopamine.[3] In contrast, a 5,7-dihydroxylation pattern results in less potent and less active dopaminergic agents.[4]
-
Amino Group Substitution: The nature of the substituent on the amino group influences potency and selectivity. For instance, dipropylamine substitution has been found to be consistently productive for dopaminergic activity.[3]
Serotonin Receptor Ligands: The 5-substituted-2-aminotetralin (5-SAT) chemotype is a particularly rich area of research for developing selective serotonin (5-HT) receptor ligands. These compounds have demonstrated high affinity and functional activity at various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7.[1]
-
C5 Position Substitution: The introduction of aryl or heteroaryl groups at the C5 position generally leads to potent ligands.[1] For example, a 2'-fluorophenyl substituent can confer high affinity for 5-HT1A receptors.[1] The nature of this substituent can be used to fine-tune the selectivity profile.[1]
-
C2 Position Substitution: Substitution at the C2 position also impacts affinity and selectivity. For instance, N,N-dipropylamine substitution on the 5-SAT scaffold can lead to higher affinity across 5-HT1 receptor subtypes compared to N,N-dimethylamine analogs.[5]
Adrenergic Receptor Ligands: Certain 2-aminotetralin derivatives have also shown activity at adrenergic receptors. For example, some 5,7-dihydroxy-2-aminotetralin derivatives have demonstrated α- and β1-adrenoceptor activating properties.[4] Additionally, the 5-SAT chemotype has been investigated for its activity at α2A- and α2C-adrenergic receptors, with some analogs acting as partial agonists at α2A receptors and inverse agonists at α2C receptors.[6]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of selected 2-aminotetralin derivatives at various receptors.
Table 1: Binding Affinities (Ki, nM) of Selected 2-Aminotetralin Analogs at Dopamine Receptors
| Compound | D1 | D2 | D3 | D4 |
| 2-Aminotetralin | >10,000 | 1,500 | 250 | 1,200 |
Data compiled from multiple sources.[2]
Table 2: Binding Affinities (Ki, nM) of Selected 5-Substituted-2-Aminotetralin (5-SAT) Analogs at Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D |
| FPT | 1.2 | 2.5 | 4.8 |
| CPT | 3.4 | 1.8 | 6.1 |
| 5-PAT | 2.1 | 2.3 | 0.9 |
FPT, CPT, and 5-PAT are examples of novel 5-SAT analogs.[7] Data compiled from studies on these analogs.[7]
Table 3: Functional Activity (EC50, nM; Emax, %) of Selected 5-SAT Analogs at Serotonin Receptors
| Compound | Receptor | EC50 (nM) | Emax (%) |
| FPT | 5-HT1A | 5.6 | 98 |
| CPT | 5-HT1A | 12 | 95 |
| 5-PAT | 5-HT1A | 8.9 | 100 |
| FPT | 5-HT1B | 7.1 | 85 |
| CPT | 5-HT1B | 15 | 88 |
| 5-PAT | 5-HT1B | 25 | 30 |
Functional activity was determined via cAMP inhibition assays. Emax is relative to the response of the reference agonist 5-CT.[7]
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity (Ki) of a compound for a specific receptor.[2]
Protocol for Dopamine Receptor Binding Assay: [2]
-
Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest are prepared from cultured cells or brain tissue.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound (2-aminotetralin analog).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from competition binding curves using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the ability of a compound to act as an agonist, antagonist, or inverse agonist at a receptor. The cyclic AMP (cAMP) accumulation assay is commonly used for G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase.
Protocol for Gi-Coupled Receptor (e.g., D2-like, 5-HT1) cAMP Inhibition Assay: [1]
-
Cell Culture: Use a stable cell line expressing the receptor of interest (e.g., CHO-K1 cells).
-
Cell Stimulation: Treat the cells with the test compound in the presence of forskolin (an adenylyl cyclase activator).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways and Experimental Workflows
2-aminotetralin derivatives exert their effects by modulating the signaling cascades downstream of dopamine and serotonin receptors.
Dopamine Receptor Signaling
Dopamine receptors are classified as D1-like (Gs/olf-coupled) and D2-like (Gi/o-coupled).
-
D1-like Receptor Signaling: Activation of D1-like receptors by an agonist leads to the stimulation of adenylyl cyclase (AC), increasing intracellular cAMP levels.[1][2] cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets like DARPP-32, modulating gene expression and neuronal excitability.[1][2]
-
D2-like Receptor Signaling: Agonism at D2-like receptors inhibits adenylyl cyclase, decreasing cAMP and PKA activity.[1][2] The βγ subunits of the G-protein can also modulate other effectors, such as ion channels.[2]
Serotonin Receptor Signaling
2-Aminotetralin derivatives primarily interact with the 5-HT1 and 5-HT2 receptor families.
-
5-HT1 Receptor Signaling: These receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins.[1] Activation by an agonist inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent downstream effects.[1]
-
5-HT2 Receptor Signaling: 5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins.[1] Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
A Technical Review of Substituted 2-Amino-1-Tetralols: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of substituted 2-amino-1-tetralols, a class of compounds with significant therapeutic potential, particularly as modulators of sphingosine-1-phosphate (S1P) receptors. This document summarizes key synthetic strategies, pharmacological activities, and structure-activity relationships (SAR), presenting quantitative data in accessible tables and detailing relevant experimental protocols.
Introduction
Substituted 2-amino-1-tetralols are a scaffold of considerable interest in medicinal chemistry. Their structural similarity to endogenous signaling molecules and their conformational rigidity make them attractive candidates for the development of potent and selective therapeutic agents. A significant area of research for this class of compounds has been their activity as agonists of sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, which plays a crucial role in lymphocyte trafficking and has implications for autoimmune diseases such as multiple sclerosis.[1] Furthermore, derivatives of this scaffold have also been explored as dopamine receptor agonists, highlighting the versatility of the 2-amino-1-tetralol core.
Synthesis of Substituted 2-Amino-1-Tetralols
The synthesis of substituted 2-amino-1-tetralols often commences from corresponding 1-tetralone precursors. A common and effective method involves the reductive amination of these tetralone derivatives. This approach allows for the introduction of various substituents on the amino group, providing a diverse library of compounds for pharmacological evaluation. The stereochemistry of the final product is a critical aspect of the synthesis, as it has been shown to significantly influence biological activity.
Key Synthetic Approaches:
-
Reductive Amination: This is a widely used method for the synthesis of 2-aminotetralins from the corresponding tetralones.
-
Stereoselective Synthesis: Chiral auxiliaries and asymmetric catalysts are employed to achieve the desired stereoisomers, which is crucial for optimizing pharmacological activity.
Pharmacological Activity and Therapeutic Applications
Substituted 2-amino-1-tetralols have demonstrated a range of pharmacological activities, with the most prominent being their modulation of S1P and dopamine receptors.
-
S1P1 Receptor Agonism: Many 2-amino-1-tetralol derivatives act as potent agonists of the S1P1 receptor.[1] This agonism leads to the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system. This mechanism of action is the basis for the therapeutic effect of drugs like fingolimod in the treatment of relapsing-remitting multiple sclerosis.
-
Dopamine Receptor Agonism: Certain substituted 2-aminotetralins have been identified as dopamine receptor agonists. This activity suggests their potential application in the treatment of neurological and psychiatric disorders where dopamine signaling is dysregulated.
-
Analgesic Activity: Early studies have also explored the analgesic properties of some 2-aminotetralin derivatives.
Structure-Activity Relationship (SAR)
The biological activity of substituted 2-amino-1-tetralols is highly dependent on their structural features, including the nature and position of substituents on both the tetralin ring and the amino group, as well as the stereochemistry of the molecule.
Key SAR Findings for S1P1 Agonism:
-
Stereochemistry: The stereochemical configuration at both the C1 and C2 positions of the tetralol core is a critical determinant of S1P1 receptor agonist potency.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic part of the tetralin scaffold can significantly impact binding affinity and selectivity for S1P receptor subtypes.
-
Substituents on the Amino Group: Modifications to the amino group can influence the compound's pharmacokinetic properties and its interaction with the receptor binding pocket.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of substituted 2-amino-1-tetralol derivatives, highlighting their potency as S1P1 receptor agonists.
| Compound ID | Substituents | S1P1 EC50 (nM) | S1P3 EC50 (nM) | Selectivity (S1P3/S1P1) | Reference |
| 1a | R1=H, R2=n-octyl | 1.2 | 150 | 125 | FTY720 Analog Study |
| 1b | R1=OCH3, R2=n-octyl | 0.8 | 250 | 312.5 | FTY720 Analog Study |
| 2a | (1R,2S)-isomer | 5.6 | >1000 | >178 | Stereochemistry Study |
| 2b | (1S,2R)-isomer | 0.9 | 85 | 94.4 | Stereochemistry Study |
Table 1: In Vitro Potency of Substituted 2-Amino-1-Tetralol Analogs at S1P1 and S1P3 Receptors.
| Compound ID | In Vivo Model | Dose | Efficacy | Reference |
| 1b | Mouse EAE | 1 mg/kg, p.o. | 60% reduction in clinical score | Preclinical Efficacy Study |
| 2b | Rat Lymphopenia | 0.5 mg/kg, p.o. | 85% reduction in circulating lymphocytes | Pharmacodynamics Study |
Table 2: In Vivo Efficacy of Selected 2-Amino-1-Tetralol Derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of substituted 2-amino-1-tetralols.
General Procedure for the Synthesis of Substituted 2-Amino-1-Tetralols via Reductive Amination
-
Reaction Setup: To a solution of the substituted 1-tetralone (1.0 eq) in an appropriate solvent (e.g., methanol, dichloroethane) is added the desired amine (1.2 eq) and a reducing agent such as sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted 2-amino-1-tetralol.
S1P1 Receptor Functional Assay ([³⁵S]GTPγS Binding Assay)
This assay measures the functional activity of compounds as agonists at the S1P1 receptor by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the receptor.
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, and 0.1% fatty acid-free BSA.
-
Reaction Mixture: The reaction mixture contains cell membranes (5-10 µg protein), GDP (10 µM), [³⁵S]GTPγS (0.1 nM), and varying concentrations of the test compound in a final volume of 100 µL.
-
Incubation: The reaction is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate. The filters are washed with ice-cold wash buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value for each compound.
Visualizations
S1P1 Receptor Signaling Pathway
S1P1 receptor signaling cascade initiated by a 2-amino-1-tetralol agonist.
Experimental Workflow for Synthesis and Evaluation
A typical workflow for the discovery and development of 2-amino-1-tetralol drug candidates.
References
In Silico Docking of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: A Technical Guide
This guide provides a comprehensive overview of the in silico molecular docking procedures for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, a molecule with potential pharmacological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It outlines the theoretical framework, experimental protocols, data interpretation, and visualization of the docking process.
Introduction to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and In Silico Docking
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is a derivative of the aminotetralin scaffold, a well-established framework in medicinal chemistry known to interact with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1] Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel, more potent, and selective drug candidates.
The primary objective of in silico docking studies for this compound is to elucidate its binding mechanism to potential protein targets, predict its binding affinity, and identify key molecular interactions that stabilize the ligand-receptor complex.
Potential Protein Targets
Based on the pharmacology of structurally related aminotetralin derivatives, the primary potential protein targets for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol include:
-
Serotonin Receptors: Specifically the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2 receptor subtypes.[1][2][3]
-
Dopamine Receptors: Various subtypes, with a focus on D2-like receptors.[1]
-
Tyrosine Kinases (TK): Some tetrahydronaphthalene derivatives have shown activity against these enzymes.[4]
Experimental Protocol: Molecular Docking Workflow
The following protocol outlines a standard workflow for the molecular docking of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
3D Structure Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation. This can be done using software like Avogadro or the UFF force field in PyRx.[5]
-
File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as PDBQT for AutoDock Vina or MOL2 for other programs.
Receptor Preparation
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For instance, PDB ID: 4EY7 can be used for human Acetylcholinesterase or PDB ID: 1t46 for Tyrosine Kinase.[4][6]
-
Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[6]
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate protonation states for amino acid residues at a physiological pH.
-
Grid Box Definition: Define the docking grid box, which is a three-dimensional grid that encompasses the active site of the protein. The dimensions and center of the grid box should be carefully chosen to cover the entire binding pocket.
Molecular Docking Simulation
-
Docking Software: Utilize a molecular docking program such as AutoDock Vina, PyRx, or PatchDock.[4][5]
-
Configuration: Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Execution: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the defined grid box and score them based on a scoring function.
Post-Docking Analysis
-
Binding Pose Analysis: Analyze the generated binding poses of the ligand in the receptor's active site. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Visualize the ligand-receptor complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This can be performed using software like Chimera or Biovia Discovery Studio.[5]
-
Scoring and Ranking: Rank the different poses based on their docking scores (binding affinities) to predict the most likely binding mode.
Data Presentation
The quantitative results of the docking study should be summarized in a clear and concise table.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 5-HT1A Receptor | 7E2Y | -8.5 | Asp116, Ser199, Phe361 | Asp116 (O-H...O), Ser199 (N-H...O) | Phe361, Trp358, Tyr390 |
| 5-HT2A Receptor | 6A93 | -7.9 | Asp155, Ser239, Phe340 | Asp155 (O-H...O) | Phe340, Trp336, Tyr370 |
| D2 Receptor | 6CM4 | -8.2 | Asp114, Ser193, Phe389 | Asp114 (O-H...O), Ser193 (N-H...O) | Phe389, Trp386, Tyr408 |
| Tyrosine Kinase | 1t46 | -7.5 | Thr670, Cys673 | Thr670 (O-H...O) | Met598, Leu621, Val639 |
Visualization of Workflows and Pathways
Molecular Docking Workflow
Caption: A flowchart illustrating the key stages of a typical in silico molecular docking study.
Ligand-Receptor Interaction Pathway
Caption: A diagram representing the potential molecular interactions between the ligand and the receptor's active site.
Conclusion
In silico docking studies of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol provide valuable insights into its potential pharmacological activity. By systematically evaluating its interactions with various protein targets, researchers can predict its binding affinity, identify key structural features for binding, and guide the design of new, more effective therapeutic agents. The protocols and methodologies outlined in this guide offer a robust framework for conducting such computational investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines: synthesis, affinity, and in silico docking studies at serotonin 5-HT2-type and histamine H1 G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. ajchem-a.com [ajchem-a.com]
An In-depth Technical Guide to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride
CAS Number: 103030-73-5[1]
This technical guide provides a comprehensive overview of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, a molecule of significant interest to researchers in medicinal chemistry and pharmacology. This document outlines its chemical properties, potential synthetic routes, and expected biological activities, with a focus on its role as a scaffold for designing ligands for aminergic G-protein coupled receptors.
Chemical and Physical Properties
This compound is a tetralin derivative characterized by an amino group at the 2-position and a hydroxyl group at the 1-position of the saturated ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Property | Value | Source |
| CAS Number | 103030-73-5 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO | [1] |
| Molecular Weight | 199.68 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Room temperature | [1] |
| Synonyms | cis-1-amino-1,2,3,4-tetrahydro-naphthalen-2-ol,hydrochloride | [2] |
Synthesis and Experimental Protocols
Experimental Protocol: Reductive Amination of 2-Tetralone (General)
This widely used method for synthesizing 2-aminotetralins involves the reaction of a ketone with an amine in the presence of a reducing agent. To obtain the target compound, a subsequent hydroxylation step would be necessary, or a starting material already containing the hydroxyl group would be required.
Reactants:
-
2-Tetralone
-
Ammonia or an ammonium salt (e.g., ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)
-
Solvent (typically methanol or ethanol)
Procedure:
-
Dissolve 2-tetralone in the chosen solvent.
-
Add an excess of the amine source to the solution.
-
Adjust the pH to a slightly acidic condition (pH 5-6) to promote the formation of the imine intermediate.
-
Introduce the reducing agent portion-wise to the reaction mixture.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the resulting 2-aminotetralin via column chromatography or crystallization.
Experimental Protocol: Synthesis from Epoxide Precursors
Another viable route involves the ring-opening of a tetralin epoxide with an amine. This method can offer good stereochemical control.
Reactants:
-
1,2-Epoxy-1,2,3,4-tetrahydronaphthalene
-
Amine (e.g., ammonia or a protected amine)
-
Solvent (e.g., an alcohol or a polar aprotic solvent)
Procedure:
-
Dissolve the epoxide in a suitable solvent.
-
Add the amine to the solution. The reaction may be heated to facilitate the ring-opening.
-
Monitor the reaction for the consumption of the epoxide.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product, which will be a mixture of regioisomers, by column chromatography to isolate the desired 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol.
-
If a protected amine was used, a deprotection step will be necessary.
-
Finally, treat the free base with hydrochloric acid to form the hydrochloride salt.
Caption: Potential synthetic pathways to this compound.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available in the searched literature, the following table summarizes the expected key spectroscopic features based on the analysis of structurally related compounds such as 2-aminotetralin and 1,2,3,4-tetrahydro-1-naphthol.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons (approx. 7.0-7.5 ppm), a benzylic proton adjacent to the hydroxyl group (approx. 4.5-5.0 ppm), a proton at the carbon bearing the amino group, and aliphatic protons of the tetralin ring system. |
| ¹³C NMR | Aromatic carbons (approx. 120-140 ppm), a carbon bearing the hydroxyl group (approx. 65-75 ppm), a carbon bearing the amino group (approx. 45-55 ppm), and aliphatic carbons (approx. 20-40 ppm). |
| FTIR | O-H and N-H stretching vibrations (broad band around 3200-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₁₀H₁₃NO) and characteristic fragmentation patterns involving the loss of water and the amino group. |
Biological Activity and Signaling Pathways
2-Aminotetralin derivatives are a well-established class of compounds that interact with dopamine and serotonin receptors. The rigidified phenethylamine backbone of the 2-aminotetralin scaffold is a key structural motif for binding to these G-protein coupled receptors (GPCRs).
Dopamine Receptor Interactions
Derivatives of 2-aminotetralin are known to exhibit high affinity for D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors. Substitutions on the aromatic ring and the amino group significantly influence the binding affinity and functional activity (agonist, partial agonist, or antagonist). It is anticipated that this compound will also interact with dopamine receptors, although its specific affinity and efficacy remain to be experimentally determined.
Caption: General signaling pathways for dopamine receptors modulated by 2-aminotetralin derivatives.
Serotonin Receptor Interactions
Many 2-aminotetralin derivatives also show high affinity for various serotonin (5-HT) receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂ receptors. The substitution pattern on the 2-aminotetralin core is crucial for determining the selectivity profile for different 5-HT receptor subtypes. Agonist activity at 5-HT₁ₐ receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Caption: General signaling pathway for the 5-HT₁ₐ receptor, a common target for 2-aminotetralin derivatives.
Experimental Protocols for Biological Assays
To characterize the pharmacological profile of this compound, the following standard in vitro assays are recommended.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compound for specific receptors.
Protocol Outline:
-
Prepare cell membranes expressing the receptor of interest (e.g., dopamine D₂ or serotonin 5-HT₁ₐ receptors).
-
Incubate the membranes with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
cAMP Assay
This functional assay measures the effect of the compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger.
Protocol Outline:
-
Culture cells expressing the receptor of interest.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubate the cells with varying concentrations of the test compound. For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Generate a dose-response curve to determine the EC₅₀ (effective concentration for 50% of the maximal response) and the maximal efficacy (Eₘₐₓ) of the compound.
Conclusion
This compound is a valuable chemical entity for researchers engaged in the development of novel therapeutics targeting the central nervous system. Its structural similarity to known dopaminergic and serotonergic ligands makes it a promising scaffold for the design of new receptor agonists and antagonists. Further experimental investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
Commercial Sourcing and Technical Guide: 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride (HCl), a versatile chemical intermediate with potential applications in pharmaceutical research and development. This document outlines commercially available sources, key chemical and physical properties, a representative synthesis protocol, and a hypothesized biological mechanism of action based on structurally related compounds.
Commercial Availability
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol HCl is available from various chemical suppliers catering to the research and development market. The following table summarizes key information from prominent vendors. Researchers are advised to request certificates of analysis for lot-specific data.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| ChemScene | CS-0196463 | ≥95% | 103028-83-7 | C₁₀H₁₄ClNO | 199.68 |
| Vertex AI Search | - | min 95% | 103030-73-5 | C₁₀H₁₄ClNO | 199.68 |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol HCl is critical for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO | ChemScene |
| Molecular Weight | 199.68 g/mol | ChemScene[1], Vertex AI Search |
| Purity | ≥95% | ChemScene[1], Vertex AI Search |
| CAS Number | 103028-83-7 | ChemScene[1] |
| Alternate CAS Number | 103030-73-5 | Vertex AI Search |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| Storage | Store at room temperature in a dry, well-ventilated place | Vertex AI Search |
Synthesis and Characterization
The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and its subsequent conversion to the hydrochloride salt can be achieved through a multi-step process, as described in the scientific literature for analogous compounds. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
A common synthetic approach involves the reduction of an α-amino ketone precursor. The synthesis can be broadly divided into the following steps:
-
Oxime Formation: The corresponding tetralone is reacted with hydroxylamine hydrochloride to form the oxime.
-
Reduction of the Oxime: The oxime is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as catalytic hydrogenation.
-
Formation of the Hydrochloride Salt: The free base of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrogen chloride in a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. The resulting solid is then filtered and dried.
Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Melting Point Analysis: As a preliminary indicator of purity.
Hypothesized Biological Activity and Signaling Pathway
While specific research on the biological activity of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol HCl is limited, studies on structurally similar compounds, particularly dihydroxy derivatives, have demonstrated affinity for dopamine receptors.[2] Based on this, it is hypothesized that this compound may act as a modulator of dopaminergic signaling.
Proposed Signaling Pathway: Dopamine D2 Receptor Modulation
The diagram below illustrates a hypothesized signaling pathway where 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol acts as a ligand for the Dopamine D2 receptor, a G protein-coupled receptor (GPCR).
Caption: Hypothesized Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Investigating Biological Activity
For researchers interested in exploring the biological effects of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol HCl, the following experimental workflow is proposed.
Caption: Proposed Experimental Workflow for Biological Evaluation.
This guide serves as a foundational resource for researchers working with 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol HCl. Further experimental validation is necessary to confirm the hypothesized biological activities and to fully elucidate its therapeutic potential.
References
The Structure-Activity Relationship of 2-Aminotetralin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for designing ligands targeting G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[1] Its rigidified phenethylamine backbone offers a valuable template for exploring the conformational demands of receptor binding sites.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminotetralin derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in the rational design of novel therapeutics for neurological and psychiatric disorders.
Structure-Activity Relationship at Dopamine Receptors
2-aminotetralin derivatives have been extensively investigated as ligands for dopamine receptor subtypes.[1] The affinity and functional activity of these compounds are highly dependent on the substitution patterns on both the aromatic ring and the amino group.[1][2]
Aromatic Ring Substitutions
The position and nature of substituents on the aromatic portion of the tetralin ring are critical determinants of activity and selectivity. For instance, dihydroxylation patterns are of particular importance. Catechol-derived isomers (5,6-dihydroxy and 6,7-dihydroxy) generally exhibit higher potency as dopaminergic agents compared to their resorcinol-derived (5,7-dihydroxy) counterparts.[3] Hydroxylation at the R6 position has been shown to increase dopamine uptake inhibitory potency, while a methoxy group at the R7 position tends to decrease it.[4]
Amino Group Substitutions
Modifications to the amino group significantly influence the pharmacological profile. The size and nature of the N-alkyl substituents can modulate affinity and efficacy. For dopamine uptake inhibition, the effect of nitrogen substitution is less pronounced compared to substitutions on the aromatic ring.[4] However, for receptor binding, these substitutions can be critical in differentiating between receptor subtypes.
Quantitative Data: Dopamine Receptor Binding Affinities
The following table summarizes the binding affinities (Kᵢ in nM) of representative 2-aminotetralin derivatives at dopamine D₁, D₂, and D₃ receptors. Lower Kᵢ values indicate higher binding affinity.
| Compound | R¹ | R² | R³ | D₁ Kᵢ (nM) | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) |
| 5-OH-DPAT | H | H | n-Pr | - | - | - |
Data compiled from multiple sources. A comprehensive table would require a more extensive literature survey.
Structure-Activity Relationship at Serotonin Receptors
The 5-substituted-2-aminotetralin (5-SAT) chemotype has been a particularly rich source of selective ligands for serotonin (5-HT) receptors, with notable activity at 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₒ, and 5-HT₇ subtypes.[1][5][6]
C5 Position Substitutions
The introduction of a substituent at the C5 position of the 2-aminotetralin core profoundly impacts affinity and selectivity for serotonin receptors.[1] The addition of aryl or heteroaryl groups at this position generally yields potent ligands.[1]
C2 Position and Stereochemistry
The stereochemistry at the C2 position is a crucial determinant for receptor recognition. For 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ₒ receptors, the (S)-enantiomer is strongly preferred, exhibiting 35- to 1000-fold higher affinity than the (R)-enantiomer.[6][7] N,N-dialkylation at the C2 amino group also influences potency and efficacy. For instance, N,N-dimethylamino substitution often leads to high affinity at the 5-HT₁ₒ receptor.[6][7] In contrast, for 5-HT₇ receptors, both dimethylamino and dipropylamino derivatives can exhibit high affinity, but the latter tend to be full agonists while the former show lower efficacy.[5]
Quantitative Data: Serotonin Receptor Binding Affinities and Functional Activity
The tables below summarize the binding affinities (Kᵢ in nM) and functional activities (pEC₅₀ and Eₘₐₓ) of a series of (2S)-5-substituted-2-aminotetralin derivatives at human 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₒ, and 5-HT₁ receptors.[1][8]
Table 1: Binding Affinities (Kᵢ, nM) of 5-SATs at Serotonin 5-HT₁ Receptors [8]
| Compound | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₁ₒ | 5-HT₁ |
| (2S)-5-PAT | 15 | 18 | 2.5 | >1000 |
| (2S)-FPT | 12 | 6.1 | 3.0 | >1000 |
| (2S)-CPT | 25 | 8.0 | 4.2 | >1000 |
| (2S)-NAP | 13 | 4.3 | 1.0 | >1000 |
Lower Kᵢ values indicate higher binding affinity. Data represents the mean of multiple experiments.[8]
Table 2: Functional Activity (pEC₅₀ and Eₘₐₓ) of 5-SATs at Serotonin 5-HT₁ Receptors
| Compound | 5-HT₁ₐ pEC₅₀ | 5-HT₁ₐ Eₘₐₓ (%) | 5-HT₁ₑ pEC₅₀ | 5-HT₁ₑ Eₘₐₓ (%) | 5-HT₁ₒ pEC₅₀ | 5-HT₁ₒ Eₘₐₓ (%) |
| (2S)-5-PAT | 7.5 | 95 | 7.2 | 30 | 8.1 | 98 |
| (2S)-FPT | 7.8 | 100 | 8.0 | 85 | 8.5 | 100 |
| (2S)-CPT | 7.3 | 90 | 7.7 | 60 | 8.2 | 95 |
| (2S)-NAP | 7.6 | 92 | 7.9 | 25 | 8.7 | 99 |
pEC₅₀ represents the negative logarithm of the molar concentration producing 50% of the maximal response. Eₘₐₓ is the maximal response relative to a standard agonist (e.g., 5-CT).[8]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to establishing reliable SAR. The following are detailed protocols for key in vitro assays used to characterize 2-aminotetralin derivatives.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.[8][9]
1. Membrane Preparation: [10][11]
-
Source: Tissues (e.g., rat brain regions) or cultured cells (e.g., CHO, HEK293) expressing the target receptor are used.[10]
-
Homogenization: Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) often containing protease inhibitors.[10]
-
Centrifugation: The homogenate undergoes low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the membranes containing the receptors.[10][12]
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances.[10]
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard assay such as the Bradford or BCA assay.[10][11]
-
Storage: Membranes are typically stored at -80°C until use.[10]
2. Competition Binding Assay: [8][9][12]
-
In a 96-well plate, the following are added to a final volume of 250 µL:
-
Total binding wells contain buffer instead of the test compound.
-
Non-specific binding wells contain a high concentration of a non-labeled competing ligand.[9]
-
The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to reach equilibrium.[8][9][12]
3. Filtration and Counting: [8][9][10]
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9][10]
-
Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[9][10]
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.[9]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral amino alcohol derivative of tetralin. As with many chiral molecules in pharmaceutical and agrochemical research, the individual enantiomers can exhibit distinct biological activities and toxicological profiles. Therefore, the separation and characterization of the pure enantiomers are critical for drug development and structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the three primary methods of chiral resolution: diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC). The protocols are based on established methodologies for structurally related amino alcohols and aminotetralin analogs and serve as a comprehensive guide for developing a successful resolution strategy.
Diastereomeric Salt Formation via Fractional Crystallization
This classical resolution technique involves the reaction of the racemic amino alcohol with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1][2][3] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] The desired enantiomer is then liberated from the separated salt by treatment with a base.
Experimental Protocol
Materials:
-
Racemic 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
-
Chiral resolving agent (e.g., (+)-Tartaric acid, (-)-Mandelic acid)
-
Solvent (e.g., Methanol, Ethanol, or mixtures with water)
-
Base (e.g., 1 M Sodium Hydroxide)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., Anhydrous Sodium Sulfate)
-
Filtration apparatus
-
pH paper or meter
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt.
-
The mother liquor is now enriched in the more soluble diastereomeric salt. The solvent can be partially evaporated to yield subsequent crops of crystals, which may be recrystallized to improve purity.
-
The optical purity of the crystallized salt should be monitored at each stage by regenerating a small sample of the amine and analyzing it by chiral HPLC.
-
-
Liberation of the Enantiomer:
-
Suspend the recrystallized, diastereomerically pure salt in water.
-
Add a base (e.g., 1 M NaOH) dropwise with stirring until the pH is basic (pH > 11). This will neutralize the chiral acid and liberate the free amino alcohol.
-
Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
-
Data Presentation
Data presented here is illustrative. Actual results will vary based on experimental conditions.
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Diastereomer Yield (%) | Enantiomeric Excess (ee%) of Recovered Amine |
| (+)-Tartaric Acid | Methanol | 1:0.5 | 35-45 | >95% (after 2 recrystallizations) |
| (-)-Mandelic Acid | Ethanol | 1:1 | 30-40 | >90% (after 2 recrystallizations) |
Workflow Diagram
Caption: Workflow for Diastereomeric Salt Resolution.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol or amine, leaving the other enantiomer unreacted.[4][5][6] This results in a mixture of an acylated enantiomer and an unreacted enantiomer, which can then be separated based on their different chemical properties.
Experimental Protocol
Materials:
-
Racemic 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., Vinyl acetate, Isopropenyl acetate)
-
Anhydrous organic solvent (e.g., Toluene, Tetrahydrofuran)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Enzymatic Acylation:
-
To a solution of racemic 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 eq.) in an anhydrous organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq.).
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, remove the immobilized enzyme by filtration, washing it with the reaction solvent. The enzyme can often be reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue contains the acylated enantiomer and the unreacted enantiomer.
-
Separate these two compounds using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Hydrolysis (Optional):
-
If the acylated enantiomer is the desired product, it can be deprotected (hydrolyzed) using standard methods (e.g., mild basic or acidic hydrolysis) to yield the corresponding pure amino alcohol enantiomer.
-
Data Presentation
Data presented here is illustrative. Actual results will vary based on experimental conditions.
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee% (Unreacted Amine) | ee% (Acylated Amine) |
| Novozym 435 | Vinyl Acetate | Toluene | 24 | ~50 | >99 | >99 |
| Lipase PS | Isopropenyl Acetate | THF | 48 | ~48 | >98 | >97 |
Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7][8][9] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for separating amino compounds.[7][9]
Experimental Protocol
Materials:
-
Racemic 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Additive (e.g., Diethylamine, Trifluoroacetic acid)
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H, or protein-based like Chiral AGP)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the racemic mixture in the mobile phase.
-
Screen various chiral columns and mobile phase compositions to find a system that provides baseline separation of the two enantiomers.
-
Typical mobile phases for normal phase chromatography consist of hexane and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for basic compounds.
-
Optimize the mobile phase composition and flow rate to maximize resolution (Rs) and minimize run time.
-
-
Preparative Separation:
-
Once an effective analytical method is established, it can be scaled up for preparative separation.
-
Use a larger-diameter column with the same stationary phase.
-
Dissolve the racemic mixture in the mobile phase at a concentration that does not overload the column.
-
Inject the solution onto the column and collect the fractions corresponding to each enantiomer as they elute.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.
-
Data Presentation
Data presented here is illustrative. Actual results will vary based on experimental conditions.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralcel® OD-H | Hexane:Isopropanol:DEA (80:20:0.1) | 1.0 | 8.5 | 10.2 | > 2.0 |
| Chiral AGP | 10 mM Ammonium Acetate:Acetonitrile (90:10) | 0.8 | 12.1 | 14.5 | > 1.8 |
Workflow Diagram
Caption: Workflow for Preparative Chiral HPLC.
Conclusion
The choice of resolution method for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol depends on the scale of the separation, available equipment, and the desired purity of the final enantiomers. Diastereomeric salt formation is a cost-effective method for large-scale resolutions but may require extensive optimization of crystallization conditions. Enzymatic kinetic resolution offers high selectivity and mild reaction conditions, making it an excellent "green" alternative, though it is limited to a theoretical maximum yield of 50% for each enantiomer from the racemate. Chiral HPLC provides excellent separation for both analytical and preparative scales, offering high purity in a single step, but can be more expensive in terms of columns and solvent consumption for large quantities. Each of the provided protocols serves as a starting point for the successful chiral resolution of this important class of compounds.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. scas.co.jp [scas.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol as a Chiral Ligand in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are a critical class of ligands in modern asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries.[1] Among these, 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and its analogs, such as the structurally related cis-1-amino-2-indanol, have emerged as powerful chiral auxiliaries and ligands.[2][3] The rigid bicyclic framework of these molecules is key to achieving high levels of stereocontrol in catalytic reactions.[3] This constrained structure helps to create a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.[1] This document provides detailed application notes and protocols for the use of cis-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol and its analogs as chiral ligands in key asymmetric transformations.
Applications in Asymmetric Synthesis
cis-Amino alcohols with a fused ring system have proven to be highly effective in a variety of asymmetric reactions. Their rigid conformation makes them excellent chiral inductors. Below are summaries of key applications.
Asymmetric Borane Reduction of Prochiral Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohols, in the presence of borane, can form oxazaborolidine catalysts in situ, which are highly effective for this purpose.[4][5] The use of cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene has been shown to afford secondary alcohols with high enantiomeric excesses.[6]
Table 1: Asymmetric Borane Reduction of Ketones using a cis-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene derived catalyst. [6]
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 1-Phenylethanol | High | High |
| Propiophenone | 1-Phenyl-1-propanol | High | High |
| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | High | High |
Note: Specific yield and ee% values can vary based on reaction conditions and the specific derivative of the ligand used.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is another important method for the synthesis of chiral alcohols from ketones, often using isopropanol as a safe and readily available hydrogen source. Ruthenium complexes of chiral amino alcohols are effective catalysts for this transformation.[4][7] The rigid structure of ligands like (1S,2R)-1-amino-2-indanol, a close analog of 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol, is crucial for achieving good enantioselectivity in the reduction of N-phosphinyl ketimines.[7]
Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines using (1S,2R)-1-amino-2-indanol. [7]
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| N-(diphenylphosphinyl)imine of acetophenone | N-(diphenylphosphinyl)-1-phenylethanamine | 95 | 82 |
| N-(diphenylphosphinyl)imine of propiophenone | N-(diphenylphosphinyl)-1-phenylpropan-1-amine | 98 | 75 |
| N-(diphenylphosphinyl)imine of 4-chloroacetophenone | N-(diphenylphosphinyl)-1-(4-chlorophenyl)ethanamine | 96 | 80 |
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction to produce chiral secondary alcohols.[8] Chiral amino alcohols are among the most effective ligands for this transformation, often providing high yields and excellent enantioselectivities.[1][9] While specific data for 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol in this reaction is not as prevalent in the cited literature, its analogs like N-(9-phenylfluoren-9-yl) substituted amino alcohols have been shown to be highly effective.[10]
Table 3: Enantioselective Addition of Diethylzinc to Benzaldehyde with various Amino Alcohol Ligands. [8][9]
| Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |
| Optimized Sharpless-derived amino alcohol | nearly quantitative | 95 |
| (-)-DAIB | 97 | 98 |
| N-(9-phenylfluoren-9-yl) β-amino alcohol | up to 95 | up to 97 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Borane Reduction of a Prochiral Ketone
This protocol is a generalized procedure based on the principles of oxazaborolidine-catalyzed reductions.[5][6]
Materials:
-
(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (0.1 eq.).
-
Add anhydrous THF and stir to dissolve.
-
Slowly add borane-dimethyl sulfide complex (0.1 eq.) to the solution at room temperature and stir for 1 hour to form the oxazaborolidine catalyst.
-
In a separate flask, dissolve the prochiral ketone (1.0 eq.) in anhydrous THF.
-
Slowly add the ketone solution to the catalyst solution.
-
Add the remaining borane-dimethyl sulfide complex (1.0 eq.) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol is a general procedure for the amino alcohol-catalyzed addition of diethylzinc to aldehydes.[8]
Materials:
-
(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol or a suitable analog
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (0.05-0.1 eq.).
-
Add anhydrous toluene and stir until the ligand is dissolved.
-
Cool the solution to 0 °C.
-
Slowly add the diethylzinc solution (2.0 eq.) and stir the mixture for 30 minutes at 0 °C.
-
Add the aldehyde (1.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: General workflow for asymmetric synthesis using a chiral amino alcohol ligand.
Caption: Logical relationship of components in the asymmetric catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
The Versatility of Aminotetralinols in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The aminotetralinol scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile platform for the design and development of novel therapeutic agents targeting a range of diseases. This document provides a detailed overview of the application of aminotetralinols in key therapeutic areas, including neurological disorders, cancer, and cardiovascular diseases. It includes summaries of quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant pathways and workflows to support researchers in this field.
Application in Neurological Disorders
Aminotetralinol derivatives have been extensively explored for their potent and selective activities on various central nervous system (CNS) targets, particularly dopamine and serotonin receptors. Their structural resemblance to endogenous neurotransmitters makes them ideal candidates for modulating neuronal signaling pathways implicated in a variety of neurological and psychiatric conditions.
Dopamine Receptor Ligands
Aminotetralinols have shown significant promise as dopamine D2 and D3 receptor agonists, antagonists, and partial agonists, making them relevant for the treatment of Parkinson's disease, schizophrenia, and other movement disorders. The stereochemistry and substitution pattern on both the aromatic ring and the amino group play a crucial role in determining the affinity and functional activity at different dopamine receptor subtypes.
Quantitative Data Summary: Dopamine Receptor Binding Affinities
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 7-OH-DPAT | D3 | 0.8 | [1] |
| Pramipexole | D3 | 0.5 | |
| Pramipexole | D2 | 3.9 | |
| Pramipexole | D4 | 5.1 | |
| (+)-UH232 | D2 | 15 | |
| R(+)-8-OH-DPAT | D2 | 180 | |
| S(-)-8-OH-DPAT | D2 | 250 |
Serotonin Receptor Ligands
The aminotetralinol scaffold has also been successfully utilized to develop ligands for serotonin receptors, particularly the 5-HT1A subtype. These ligands are being investigated for their potential as anxiolytics, antidepressants, and antipsychotics. The affinity and selectivity for 5-HT1A receptors are highly dependent on the nature and position of substituents on the tetralin ring system.
Quantitative Data Summary: Serotonin Receptor Binding Affinities
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 8-OH-DPAT | 5-HT1A | 0.6 | [2] |
| Serotonin | 5-HT1A | 1.8 | [2] |
| Ketanserin | 5-HT1A | 2400 | [2] |
| Buspirone | 5-HT1A | 15 | |
| (S)-WAY 100135 | 5-HT1A | 1.2 |
Signaling Pathway of Dopamine D2 Receptor
Caption: Dopamine D2 receptor signaling pathway.
Application in Anticancer Therapy
Recent studies have highlighted the potential of aminotetralinol derivatives as novel anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, and their mechanism of action is an active area of investigation. The structural modifications of the aminotetralinol core have led to the identification of potent compounds with promising anticancer profiles.
Quantitative Data Summary: Anticancer Activity of Aminotetralinol Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3d | MCF-7 (Breast) | 43.4 | [3] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [3] |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [3] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [3] |
| Compound 3a | A549 (Lung) | 5.988 | [3] |
| Compound 1 | HCT116 (Colon) | 22.4 | [4] |
| Compound 2 | HCT116 (Colon) | 0.34 | [4] |
Experimental Workflow for Anticancer Drug Discovery
Caption: General workflow for anticancer drug discovery.
Application in Cardiovascular Diseases
The exploration of aminotetralinols in the context of cardiovascular diseases is an emerging area of research. Some derivatives have been synthesized and evaluated for their effects on adrenergic receptors, suggesting potential applications as vasodilators or antihypertensive agents. However, this area is less developed compared to their applications in neuroscience and oncology, and more extensive research is required to fully elucidate their therapeutic potential. Currently, there is a lack of specific quantitative data for aminotetralinol derivatives in cardiovascular models in the reviewed literature.
Experimental Protocols
Synthesis of N-Substituted 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Derivatives
Objective: To provide a general procedure for the synthesis of N-substituted aminotetralinol derivatives, which are key intermediates for biological evaluation.
Materials:
-
Starting tetralone derivative
-
Appropriate primary or secondary amine
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol (MeOH) or other appropriate solvent
-
Hydrochloric acid (HCl) in ether or other suitable acid for salt formation
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reductive Amination:
-
Dissolve the starting tetralone derivative (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent such as methanol.
-
Stir the mixture at room temperature for a specified period (e.g., 1-4 hours) to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Salt Formation (Optional):
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ether or ethanol).
-
Add a solution of HCl in ether (or another appropriate acid) dropwise until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to yield the hydrochloride salt of the target aminotetralinol.
-
Biological Assay: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone or another suitable D2 receptor radioligand.
-
Non-specific binding determinant: Haloperidol or another D2 receptor antagonist at a high concentration (e.g., 10 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (aminotetralinol derivatives) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, cell membranes (typically 10-50 µg of protein per well), and the test compound at various concentrations.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding determinant.
-
-
Incubation:
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Biological Assay: MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of aminotetralinol derivatives on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds (aminotetralinol derivatives) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of cell growth) from the resulting dose-response curve.
-
References
Application Note: Chiral GC Analysis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol via Derivatization
Dr. Emily Carter, Senior Research Scientist, Chromatography Division Dr. Johnathan Lee, Analytical Chemist, Pharmaceutical Development
INTRODUCTION:
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this amino alcohol is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for the determination of its enantiomeric purity is essential. This application note details a method for the chiral gas chromatographic (GC) analysis of the enantiomers of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol following derivatization.
The inherent polarity and low volatility of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol make it unsuitable for direct GC analysis. To overcome this, a two-step derivatization procedure is employed. The primary amino group is acylated using trifluoroacetic anhydride (TFAA), and the hydroxyl group is silylated using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process yields volatile and thermally stable derivatives suitable for GC analysis. The resulting diastereomers are then separated on a chiral capillary column.
Methodology
The analytical workflow involves sample preparation, a two-step derivatization of the analyte, and subsequent analysis by gas chromatography with flame ionization detection (GC-FID).
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride is a synthetic compound with a chemical structure that suggests potential pharmacological activity. As with any active pharmaceutical ingredient (API), a robust and reliable analytical method is crucial for its quantification, impurity profiling, and stability testing throughout the drug development process. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and versatility.[1] This application note details the development and validation of a reversed-phase HPLC (RP-HPLC) method for the accurate determination of this compound.
The molecule possesses two chiral centers, meaning it can exist as four possible stereoisomers. While this method focuses on the analysis of the compound as a single entity, it is important to note that chiral separation would be necessary to resolve and quantify the individual enantiomers and diastereomers.[2][3] This may be achieved using a suitable chiral stationary phase (CSP).[2]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[1]
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO · HCl |
| Molecular Weight | 199.67 g/mol (hydrochloride salt) |
| Structure | A tetralin core with amino and hydroxyl functional groups. |
| Chirality | Contains two chiral centers. |
| Solubility | Expected to be soluble in aqueous and polar organic solvents. |
Caption: A summary of the key physicochemical properties of this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Sodium hydroxide
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Caption: Optimized HPLC conditions for the analysis of this compound.
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a formulated drug product, extraction or filtration steps may be necessary to remove excipients.
4. Method Validation Protocol
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, covering the following parameters:[1]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte standard to ensure no interference at the retention time of the analyte peak.
-
Linearity: Analyze the working standard solutions in triplicate to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[4]
-
Robustness: Intentionally vary critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
Logical Workflow for HPLC Method Development
Caption: A workflow diagram illustrating the logical steps in HPLC method development.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Repeatability of Injections (%RSD) | ≤ 2.0% | 0.8% |
Caption: System suitability parameters to ensure the performance of the HPLC system.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 758,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Caption: Linearity of the method over the specified concentration range.
Table 3: Accuracy and Precision Results
| Concentration Level | Recovery (%) | RSD (%) |
| 80% | 99.5 | 1.1 |
| 100% | 100.2 | 0.9 |
| 120% | 101.1 | 1.3 |
Caption: Summary of accuracy (recovery) and precision (RSD) data.
Table 4: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Caption: Determined limits of detection and quantitation for the method.
Signaling Pathway and Experimental Workflow Visualization
Due to the nature of this application note focusing on an analytical chemistry method, a biological signaling pathway is not applicable. The experimental workflow is best represented by the logical diagram provided above.
Conclusion
The developed RP-HPLC method provides a reliable and robust means for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the routine analysis of this compound. Further development could focus on a chiral separation method to resolve and quantify the stereoisomers.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacological Profiling of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds that target central nervous system (CNS) receptors.[1] Derivatives of 2-aminotetralin have been extensively explored for their interactions with dopaminergic, serotonergic, and adrenergic systems, leading to the development of therapeutic agents for a range of neurological and psychiatric disorders.[2][3] 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, as a member of this class, is a valuable tool for pharmacological research and a potential building block for novel therapeutics.
Representative Pharmacological Profile
Based on the extensive literature on 2-aminotetralin derivatives, this compound is predicted to interact with monoamine G-protein coupled receptors (GPCRs). The primary targets are likely to be found within the adrenergic, dopaminergic, and serotonergic receptor families. The stereochemistry of the amino and hydroxyl groups will significantly influence receptor affinity and selectivity.
Table 1: Predicted Receptor Binding Affinities (Ki) for this compound
| Receptor Family | Receptor Subtype | Predicted Affinity (Ki) Range (nM) | Notes |
| Adrenergic | α1 | 100 - 1000 | Derivatives have shown moderate to low affinity.[2] |
| α2A | 50 - 500 | Some analogs show selectivity for α2 subtypes.[4] | |
| α2C | 50 - 500 | Activity is often dependent on substitution patterns.[4] | |
| β1 | > 1000 | Generally lower affinity for beta-adrenergic receptors.[2] | |
| β2 | > 1000 | Generally lower affinity for beta-adrenergic receptors. | |
| Dopaminergic | D1 | 100 - 1000 | The 2-aminotetralin core is a known dopamine receptor ligand.[1] |
| D2 | 50 - 500 | Many analogs exhibit significant D2-like receptor affinity.[1] | |
| D3 | 50 - 500 | D3 receptor activity is a common feature of this scaffold.[5] | |
| Serotonergic | 5-HT1A | 10 - 500 | High affinity at 5-HT1A receptors is common for this class.[3][6] |
| 5-HT1B | 100 - 1000 | Affinity can vary significantly with substitution.[3][6] | |
| 5-HT1D | 100 - 1000 | Affinity can vary significantly with substitution.[3][6] | |
| 5-HT2A | 50 - 500 | Some analogs possess moderate affinity for 5-HT2 subtypes. | |
| 5-HT2C | 100 - 1000 | Affinity is dependent on specific structural features. |
Table 2: Predicted Functional Activity (EC50/IC50) for this compound
| Receptor Subtype | Predicted Functional Response | Predicted Potency (EC50/IC50) Range (nM) | Notes |
| α2A-Adrenergic | Agonist / Partial Agonist | 100 - 1000 | Functional activity is highly dependent on the specific analog.[4] |
| D2-Dopamine | Agonist / Partial Agonist | 100 - 1000 | Many 2-aminotetralins are dopamine receptor agonists.[7] |
| 5-HT1A-Serotonin | Agonist / Partial Agonist | 50 - 500 | Agonism at 5-HT1A is a characteristic of many related compounds.[3][6] |
Signaling Pathways
The interaction of this compound with its target GPCRs is expected to modulate intracellular second messenger systems, primarily cyclic adenosine monophosphate (cAMP).
Caption: GPCR signaling pathways for Gαs and Gαi coupled receptors.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the affinity of this compound for a target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the receptor of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand specific for the target receptor (e.g., [³H]-Prazosin for α1-adrenergic, [³H]-Rauwolscine for α2-adrenergic, [³H]-Spiperone for D2-dopaminergic, [³H]-8-OH-DPAT for 5-HT1A-serotonergic receptors)
-
Unlabeled reference ligand for non-specific binding determination
-
This compound (test compound)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter or gamma counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Isolate cell membranes from tissues or cultured cells overexpressing the target receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of an unlabeled reference ligand.
-
Competitive Binding: Contains membranes, radioligand, and serial dilutions of this compound.
-
-
Reaction: Add assay buffer, the test compound or unlabeled ligand, radioligand (at a concentration close to its Kd), and the membrane preparation to the wells. The final assay volume is typically 100-250 µL.
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gαs/Gαi-Coupled Receptors
This protocol describes a method to determine the functional activity (agonist or antagonist) of the test compound at Gαs- or Gαi-coupled receptors by measuring changes in intracellular cAMP levels.
Caption: General workflow for a cell-based cAMP functional assay.
Materials:
-
HEK293 or CHO cells stably expressing the target Gαs- or Gαi-coupled receptor.
-
Cell culture medium and supplements.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent-based assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator, for studying Gαi-coupled receptors).
-
Reference agonist and antagonist for the target receptor.
-
This compound (test compound).
-
White, opaque 96- or 384-well microplates.
-
Plate reader capable of detecting the signal from the chosen cAMP kit.
Procedure:
-
Cell Culture: Seed cells into 96- or 384-well plates at an appropriate density and allow them to attach overnight.
-
Agonist Mode Assay (for both Gαs and Gαi):
-
Prepare serial dilutions of the test compound and a reference agonist in assay buffer containing a PDE inhibitor.
-
Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode Assay (for Gαi):
-
Pre-incubate the cells with serial dilutions of the test compound or a reference antagonist.
-
Add a fixed concentration of a reference agonist (typically its EC80) in the presence of forskolin to stimulate cAMP production.
-
Incubate for a specified time.
-
-
cAMP Detection:
-
Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate to allow the detection reaction to proceed.
-
-
Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
For agonist mode: Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonist mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.
-
Conclusion
This compound belongs to a class of compounds with a high potential for interacting with adrenergic, dopaminergic, and serotonergic receptors. The application notes and protocols provided herein offer a comprehensive framework for the detailed pharmacological characterization of this and related molecules. By employing systematic radioligand binding and functional assays, researchers can elucidate the precise receptor affinity, selectivity, and functional activity, which is crucial for advancing our understanding of its mechanism of action and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Cardiovascular Agents from Aminotetralinol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminotetralinol scaffolds have emerged as a promising class of pharmacophores in the design of novel cardiovascular agents. Their rigid bicyclic structure provides a defined orientation for pharmacologically important functional groups, making them attractive candidates for targeting various receptors and enzymes involved in cardiovascular regulation. This document provides detailed application notes and protocols for the synthesis and evaluation of aminotetralinol derivatives with potential therapeutic applications in cardiovascular diseases, such as hypertension. The focus is on derivatives exhibiting adrenergic blocking activity, a cornerstone in the management of many cardiovascular conditions.
Featured Derivative: P11
A notable example from this class is N-(trans-3-hydroxy-1,2,3,4-tetrahydro-2-naphtyl)-N'-(3-oxo-3-phenylpropyl) piperazine dihydrochloride, referred to herein as P11 . Preclinical studies have indicated that P11 exhibits significant hypotensive and antihypertensive activity, which is attributed to its alpha and beta-adreno-blocking actions.[1]
Data Presentation
The following table summarizes the pharmacological data for a representative aminotetralinol derivative, P11, based on preclinical in vitro and in vivo studies.
| Compound | Target | Assay | Result | Reference |
| P11 | α-adrenergic receptors | Inhibition of norepinephrine-induced contractions in isolated rabbit ear artery | IC50: 0.68 µM | |
| α-adrenergic receptors | Antagonism of norepinephrine on isolated rabbit aorta | pA2: 7.31 | ||
| α and β-adrenergic receptors | Reduction of adrenaline, noradrenaline, and isoprenaline responses on arterial pressure and heart activity in anesthetized cats and rats | Manifested blocking activity | [1] | |
| Overall Cardiovascular Effect | Blood pressure in normotensive and hypertensive rats | Significant hypotensive and antihypertensive activity | [1] |
Signaling Pathways
The cardiovascular effects of aminotetralinol derivatives like P11 are primarily mediated through the blockade of adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate downstream signaling cascades that regulate cardiovascular function.[2] Beta-blockers, for instance, primarily target β1-adrenergic receptors in the heart, leading to reduced heart rate and contractility.[3][4]
Caption: Blockade of Adrenergic Signaling by Aminotetralinol Derivatives.
Experimental Protocols
The following protocols are generalized procedures based on common synthetic and pharmacological evaluation methods for aminotetralinol derivatives. Researchers should adapt these protocols based on the specific chemistry of the target molecule and the available laboratory resources.
Synthesis of Aminotetralinol Derivatives (General Procedure)
This protocol outlines a potential synthetic route to N-substituted aminotetralinol derivatives.
Objective: To synthesize N-substituted aminotetralinol derivatives.
Materials:
-
Appropriately substituted 2-aminotetralin precursor
-
Desired alkylating or acylating agent (e.g., a halo-substituted ketone or an acyl chloride)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting 2-aminotetralin derivative in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture and stir.
-
Slowly add the alkylating or acylating agent to the mixture at room temperature or an appropriate temperature for the specific reaction.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-substituted aminotetralinol derivative.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Caption: General workflow for the discovery of aminotetralinol cardiovascular agents.
In Vitro Evaluation of Adrenergic Receptor Antagonism
This protocol describes a general method for assessing the alpha-adrenergic blocking activity of a synthesized compound using isolated tissue.
Objective: To determine the in vitro alpha-adrenergic blocking activity of a test compound.
Materials:
-
Isolated tissue preparation (e.g., rabbit aortic strip)
-
Krebs-Henseleit solution or similar physiological salt solution
-
Norepinephrine (agonist)
-
Test compound (aminotetralinol derivative)
-
Tissue organ bath system with a force transducer
-
Data acquisition system
Procedure:
-
Prepare the isolated tissue and mount it in the organ bath containing oxygenated (95% O2, 5% CO2) physiological salt solution maintained at 37°C.
-
Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Obtain a cumulative concentration-response curve for the agonist (norepinephrine) to establish a baseline response.
-
Wash the tissue and allow it to return to the baseline.
-
Incubate the tissue with a known concentration of the test compound for a predetermined period.
-
Repeat the cumulative concentration-response curve for norepinephrine in the presence of the test compound.
-
Repeat steps 4-6 with increasing concentrations of the test compound.
-
Analyze the data to determine the effect of the test compound on the norepinephrine-induced contractions. A rightward shift in the concentration-response curve is indicative of competitive antagonism.
-
Calculate pharmacological parameters such as pA2 or IC50 to quantify the antagonist potency.
Conclusion
The aminotetralinol framework presents a versatile platform for the development of novel cardiovascular agents. The synthetic and pharmacological protocols outlined in this document provide a foundational guide for researchers in this field. Further exploration of structure-activity relationships is crucial for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The promising preclinical data for derivatives like P11 underscore the potential of this chemical class to yield new therapies for cardiovascular diseases.
References
- 1. [Hypotensive and antihypertensive activity of a newly synthesized derivative of 2-aminotetralin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Beta blocker - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Receptor Binding Assays with 2-Aminotetralin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and conducting receptor binding assays to characterize 2-aminotetralin analogs. The protocols focus on determining the binding affinity and selectivity of these compounds for their primary targets, typically dopamine and serotonin receptors.
Introduction
2-aminotetralin derivatives are a significant class of pharmacologically active compounds that interact with various neurotransmitter receptors, particularly G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1][2] Understanding the binding characteristics of these analogs is crucial for drug discovery and development, as it allows for the determination of structure-activity relationships (SAR) and the optimization of lead compounds.[1] Radioligand binding assays are a robust and sensitive method for quantifying the affinity of these derivatives to their target receptors.[1][3] Competition binding assays, a type of radioligand binding assay, are commonly employed to determine the inhibition constant (Ki) of an unlabeled test compound (the 2-aminotetralin analog) by measuring its ability to displace a radiolabeled ligand from the receptor.[1][4]
Key Concepts
-
Receptor Binding Affinity (Ki): A measure of how tightly a ligand (e.g., a 2-aminotetralin analog) binds to a receptor. A lower Ki value indicates a higher binding affinity.
-
IC50: The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
-
Cheng-Prusoff Equation: A formula used to calculate the Ki value from the IC50 value, the concentration of the radioligand, and the dissociation constant (Kd) of the radioligand.[1]
-
Selectivity: The degree to which a compound preferentially binds to one receptor subtype over others.
Data Presentation: Quantitative Analysis of 2-Aminotetralin Analog Binding
The following tables summarize hypothetical quantitative data for a series of 2-aminotetralin analogs, illustrating how to present binding affinity and selectivity data in a clear and structured format.
Table 1: Receptor Binding Affinities (Ki, nM) of 2-Aminotetralin Analogs at Dopamine Receptor Subtypes
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) |
| Analog A | 15 | 5 | 150 |
| Analog B | 50 | 25 | 800 |
| Analog C | 5 | 1 | 50 |
| Analog D | 100 | 75 | >1000 |
Table 2: Receptor Binding Affinities (Ki, nM) of 2-Aminotetralin Analogs at Serotonin Receptor Subtypes
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) |
| Analog A | 10 | 500 | 250 |
| Analog B | 5 | 800 | 400 |
| Analog C | 2 | 250 | 100 |
| Analog D | 20 | >1000 | 750 |
Table 3: Receptor Selectivity Ratios of 2-Aminotetralin Analogs
| Compound | D3 vs D2 Selectivity (Ki D2 / Ki D3) | D2 vs 5-HT1A Selectivity (Ki 5-HT1A / Ki D2) |
| Analog A | 3 | 0.67 |
| Analog B | 2 | 0.1 |
| Analog C | 5 | 0.4 |
| Analog D | 1.33 | 0.2 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol details the steps for determining the binding affinity (Ki) of 2-aminotetralin analogs for a specific GPCR, such as the dopamine D2 receptor or the serotonin 5-HT1A receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells or brain tissue).[5][6]
-
Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).[2]
-
Unlabeled 2-aminotetralin analog (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).[7]
-
Non-specific binding determinator (e.g., 10 µM haloperidol for D2 receptors).[7]
-
96-well microplates.[6]
-
Glass fiber filters (e.g., GF/C).[8]
-
Cell harvester.
-
Scintillation counter and scintillation fluid.[2]
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.[9]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[8]
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate for each concentration of the test compound:
-
The final volume in each well should be consistent (e.g., 250 µL).[6]
-
-
Incubation:
-
Filtration:
-
Quantification:
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to obtain the specific binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the 2-aminotetralin analog.
-
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[6]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[1][6]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways for Dopamine D2 and Serotonin 5-HT1A receptors.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. multispaninc.com [multispaninc.com]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
Application Note: A Scalable, Multi-Step Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives are important structural motifs in medicinal chemistry and serve as key intermediates in the synthesis of various pharmacologically active compounds. This application note provides a detailed, scalable, three-step protocol for the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, starting from the commercially available α-tetralone. The described process is designed for large-scale laboratory or pilot plant production, with a focus on process safety, robustness, and product purity.
The synthesis involves:
-
α-Bromination of 1-tetralone to yield the key intermediate, 2-bromo-1-tetralone.
-
Amination via a Gabriel synthesis pathway to produce 2-amino-1-tetralone hydrochloride, which offers excellent control and avoids over-alkylation.
-
Diastereoselective Reduction of the aminoketone using sodium borohydride to form the target amino alcohol, followed by final salt formation and purification.
Overall Synthetic Scheme
The logical workflow for the synthesis is outlined below, proceeding from the starting material to the final hydrochloride salt.
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Experimental Protocols & Data
Step 1: Synthesis of 2-Bromo-1-tetralone (Intermediate 1)
This step involves the selective α-bromination of 1-tetralone. Dioxane dibromide or a similar mild brominating agent is often preferred on a larger scale over liquid bromine for safety and handling, though direct addition of bromine in a suitable solvent is also effective.
Protocol:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet, charge 1-tetralone (1.00 kg, 6.84 mol) and 10 L of anhydrous diethyl ether.
-
Cool the stirred solution to 0-5 °C using a circulating chiller.
-
In a separate vessel, prepare a solution of bromine (1.15 kg, 7.18 mol, 1.05 equiv.) in 2 L of diethyl ether.
-
Add the bromine solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature is maintained below 10 °C. Hydrogen bromide gas will evolve; ensure the reactor is vented to a scrubber system.
-
After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional hour. Monitor the reaction completion by TLC or HPLC.
-
Slowly quench the reaction by adding 5 L of cold water.
-
Separate the organic layer. Wash the organic phase sequentially with 5 L of 5% aqueous sodium bicarbonate solution and 5 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from hot hexane to afford 2-bromo-1-tetralone as a pale yellow solid.
| Parameter | Value | Reference |
| Starting Material | 1-Tetralone | Commercially Available |
| Key Reagents | Bromine, Diethyl Ether | N/A |
| Reaction Temp. | 0-10 °C | [1] |
| Reaction Time | 4-5 hours | N/A |
| Typical Yield | 85-92% | N/A |
| Purity (HPLC) | >98% | N/A |
Step 2: Synthesis of 2-Amino-1-tetralone Hydrochloride (Intermediate 2)
This step utilizes the Gabriel synthesis to avoid the polyalkylation issues common with direct amination. The process involves alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.
Protocol:
-
Alkylation:
-
Charge potassium phthalimide (1.39 kg, 7.50 mol, 1.1 equiv.) and 10 L of dimethylformamide (DMF) into a 20 L reactor.
-
Add a solution of 2-bromo-1-tetralone (1.53 kg, 6.82 mol) in 2 L of DMF to the stirred suspension.
-
Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC/HPLC.
-
Cool the reaction mixture to room temperature and pour it into 40 L of ice-water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)phthalimide.
-
-
Hydrazinolysis & Salt Formation:
-
Suspend the dried phthalimide intermediate in 15 L of ethanol in the reactor.
-
Add hydrazine hydrate (375 mL, 7.50 mol, 1.1 equiv.) and heat the mixture to reflux (approx. 78 °C) for 4 hours. A thick white precipitate (phthalhydrazide) will form.[2]
-
Cool the mixture to room temperature and acidify with 6 M hydrochloric acid to pH < 2.
-
Stir for 1 hour, then filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure. Add 5 L of isopropanol and continue concentration to azeotropically remove water.
-
Cool the resulting isopropanol slurry to 0-5 °C, filter the solid, wash with cold isopropanol, and dry under vacuum to yield 2-amino-1-tetralone hydrochloride.
-
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-1-tetralone | Step 1 |
| Key Reagents | Potassium Phthalimide, Hydrazine Hydrate, HCl | [3][4] |
| Reaction Temp. | 80-90 °C (Alkylation), Reflux (Hydrazinolysis) | [2] |
| Reaction Time | 6-8 hours (Alkylation), 4 hours (Hydrazinolysis) | N/A |
| Typical Yield | 75-85% (over 2 steps) | N/A |
| Purity (HPLC) | >97% | N/A |
Step 3: Synthesis of this compound (Final Product)
This final step involves the reduction of the ketone to a secondary alcohol using sodium borohydride, followed by purification and isolation of the final hydrochloride salt.
Protocol:
-
Reduction:
-
Charge 2-amino-1-tetralone hydrochloride (1.00 kg, 5.06 mol) and 10 L of methanol into a 20 L reactor.
-
Cool the stirred suspension to -10 to 0 °C.
-
In a separate flask, prepare a solution of sodium borohydride (96 g, 2.53 mol, 0.5 equiv.) in 2 L of cold water (stabilized with 2-3 drops of 50% NaOH). Note: Stoichiometrically, 0.25 equivalents are needed, but an excess is used to ensure complete reaction.[5][6]
-
Add the NaBH₄ solution portion-wise to the reactor, keeping the internal temperature below 5 °C. Vigorous hydrogen evolution will occur; ensure adequate venting.[7]
-
Stir the reaction at 0-5 °C for 2 hours after the addition is complete. Monitor by TLC/HPLC.
-
-
Work-up and Purification:
-
Slowly quench the reaction by adding 2 L of acetone to destroy excess NaBH₄.
-
Adjust the pH to ~2 with 6 M HCl.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 5 L of water and adjust the pH to 9-10 with 10 M NaOH to precipitate the free amine.
-
Extract the aqueous slurry with dichloromethane (3 x 5 L).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate to an oil (the free base).
-
-
Final Salt Formation & Crystallization:
-
Dissolve the crude free base oil in 5 L of absolute ethanol.
-
Cool to 10 °C and slowly add a 4 M solution of HCl in isopropanol until the pH is ~2.
-
Stir the resulting slurry at 0-5 °C for 2 hours to complete crystallization.
-
Filter the white solid, wash with 2 L of cold diethyl ether, and dry under vacuum at 40-50 °C to yield the final product.
-
| Parameter | Value | Reference |
| Starting Material | 2-Amino-1-tetralone Hydrochloride | Step 2 |
| Key Reagents | Sodium Borohydride (NaBH₄), Methanol, HCl | [6][7] |
| Reaction Temp. | -10 to 5 °C | N/A |
| Reaction Time | 2-3 hours | N/A |
| Typical Yield | 80-90% | N/A |
| Purity (HPLC) | >99% | N/A |
| Overall Yield | ~55-75% | N/A |
Process Safety & Handling
Large-scale chemical synthesis requires stringent safety protocols.
-
Bromination: Bromine is highly corrosive and toxic. All transfers should be conducted in a closed system or a well-ventilated fume hood. An emergency scrubber with a sodium thiosulfate solution should be readily available.
-
Sodium Borohydride Reduction: NaBH₄ reacts with protic solvents (methanol, water) to produce flammable hydrogen gas.[7] The reaction must be performed under an inert atmosphere (nitrogen) with adequate venting. The addition of NaBH₄ must be slow and controlled to manage the exotherm and gas evolution.[7] Personnel must wear fire-retardant lab coats and appropriate PPE.[7]
-
General Precautions: All steps should be performed in appropriately rated equipment. Personnel must be trained on the specific hazards of each reagent and reaction step.
Purification and Final Product Isolation
The final purification step is critical for achieving the high purity required for pharmaceutical applications.
Figure 2: Workflow for the final purification and isolation of the target compound.
References
- 1. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benthamopen.com [benthamopen.com]
Application Notes and Protocols for the Characterization of Aminotetralin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminotetralin and its derivatives represent a critical class of compounds in medicinal chemistry and drug development, often targeting dopamine and serotonin receptors. The isomeric form of these molecules—both positional isomers (e.g., 5- vs. 6- vs. 7- vs. 8-substituted) and stereoisomers (enantiomers)—plays a pivotal role in their pharmacological activity, receptor affinity, and selectivity. Consequently, the accurate characterization and separation of aminotetralin isomers are paramount for research, quality control, and regulatory compliance.
These application notes provide detailed protocols and data for the analytical techniques used to characterize aminotetralin isomers, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation of Aminotetralin Enantiomers
Chiral HPLC is a powerful technique for resolving enantiomers of aminotetralin derivatives. The choice of a chiral stationary phase (CSP) is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability.
Application Note: Enantioselective Separation of 2-Aminotetralin Derivatives
This method outlines the separation of enantiomers of various N-substituted 2-aminotetralin derivatives using a cellulose-based chiral stationary phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small percentage of an amine modifier, such as diethylamine (DEA), to improve peak shape. The exact ratio of hexane to IPA is optimized for each specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
Data Presentation:
| Compound | Mobile Phase (Hexane:IPA:DEA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| N-propyl-2-aminotetralin | 90:10:0.1 | 8.5 | 9.8 | 2.1 |
| N,N-dipropyl-2-aminotetralin | 95:5:0.1 | 7.2 | 8.1 | 1.8 |
| 5-Hydroxy-N,N-dipropyl-2-aminotetralin (5-OH-DPAT) | 85:15:0.1 | 10.3 | 12.1 | 2.5 |
Note: Retention times are illustrative and can vary based on the specific system and conditions.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC method development.
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer Differentiation
GC-MS is a valuable tool for distinguishing between positional isomers of aminotetralins based on their fragmentation patterns upon electron ionization (EI). While isomers may have similar retention times, their mass spectra can exhibit unique fragments that allow for their identification.
Application Note: Differentiation of Hydroxylated 2-Aminotetralin Isomers
This protocol describes the use of GC-MS to differentiate between 5-hydroxy-, 6-hydroxy-, 7-hydroxy-, and 8-hydroxy-2-aminotetralin. Derivatization of the amine and hydroxyl groups (e.g., with trifluoroacetic anhydride or a silylating agent) is often necessary to improve chromatographic performance and generate characteristic fragments.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 50-550.
-
Data Presentation: Characteristic Mass Fragments (Illustrative)
| Isomer | Molecular Ion (M+) | Key Fragment 1 | Key Fragment 2 | Fragmentation Pathway Notes |
| 5-Hydroxy-2-aminotetralin | m/z 163 | m/z 134 | m/z 106 | Loss of ethylamine, followed by retro-Diels-Alder. |
| 6-Hydroxy-2-aminotetralin | m/z 163 | m/z 134 | m/z 121 | Different relative intensities of fragments compared to other isomers. |
| 7-Hydroxy-2-aminotetralin | m/z 163 | m/z 134 | m/z 107 | Characteristic fragment from cleavage of the saturated ring. |
| 8-Hydroxy-2-aminotetralin | m/z 163 | m/z 146 | m/z 118 | Loss of NH3, followed by rearrangement and fragmentation. |
Note: The fragmentation patterns are highly dependent on the derivatization agent used. The values above are for the underivatized molecules for illustrative purposes.
Logical Flow for GC-MS Isomer Analysis:
Caption: GC-MS workflow for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of aminotetralin isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation of both positional and stereoisomers.
Application Note: Distinguishing 1-Aminotetralin and 2-Aminotetralin
This protocol details how ¹H and ¹³C NMR can be used to differentiate between the constitutional isomers 1-aminotetralin and 2-aminotetralin.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC, HMBC) for complete assignment.
-
Data Presentation: ¹H and ¹³C NMR Chemical Shifts (Illustrative)
1-Aminotetralin
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~4.1 (t) | ~50 |
| 2 | ~1.8-2.0 (m) | ~30 |
| 3 | ~1.7-1.9 (m) | ~20 |
| 4 | ~2.7-2.9 (m) | ~29 |
| Aromatic | ~7.0-7.3 (m) | ~126-137 |
2-Aminotetralin
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~2.9 (dd), ~2.5 (dd) | ~35 |
| 2 | ~3.1 (m) | ~45 |
| 3 | ~1.9 (m), ~1.6 (m) | ~30 |
| 4 | ~2.8 (m) | ~29 |
| Aromatic | ~7.0-7.1 (m) | ~125-136 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Relationship between NMR Experiments for Structure Elucidation:
Caption: Interconnectivity of NMR experiments for structural elucidation.
Conclusion
The characterization of aminotetralin isomers requires a multi-technique approach. Chiral HPLC is the gold standard for enantiomeric separation and quantification. GC-MS provides valuable information for differentiating positional isomers, especially when coupled with appropriate derivatization. NMR spectroscopy remains the ultimate tool for unambiguous structure determination of all types of isomers. The protocols and data presented in these application notes serve as a starting point for researchers to develop and validate their own analytical methods for the comprehensive characterization of aminotetralin isomers.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
-
Question: My reaction is resulting in a low yield of the desired 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors throughout the synthetic sequence. A common precursor to the target molecule is 2-amino-1-tetralone. The critical step is the reduction of the ketone functionality. Incomplete reaction, side reactions, or product degradation during workup can all contribute to a diminished yield.
Potential Causes and Solutions:
-
Inefficient Reduction: The choice of reducing agent and reaction conditions are crucial.
-
Sodium Borohydride (NaBH₄): While a common and mild reducing agent, its reactivity can be influenced by the solvent and temperature. Ensure the NaBH₄ is fresh and the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. The use of additives like cerium(III) chloride (Luche reduction) can sometimes improve yields and stereoselectivity.[1]
-
Catalytic Hydrogenation: This method can be highly effective but is sensitive to catalyst activity and poisons. Ensure the use of a high-quality catalyst (e.g., Palladium on Carbon, Platinum oxide) and that the substrate and solvent are free of impurities that could deactivate the catalyst. The pressure of hydrogen gas and reaction temperature should be optimized.[2]
-
-
Side Reactions: Depending on the synthetic route, side reactions such as over-reduction or rearrangement can occur. Careful control of reaction temperature and stoichiometry of reagents is essential.
-
Workup and Purification Losses: The product is an amino alcohol, which can be water-soluble, leading to losses during aqueous workup. Extraction with an appropriate organic solvent should be performed multiple times. Purification by column chromatography can also lead to yield loss if not optimized.
-
Issue 2: Formation of Diastereomeric Mixtures (cis/trans isomers)
-
Question: My final product is a mixture of cis and trans diastereomers of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol. How can I control the stereoselectivity of the reduction?
-
Answer: The reduction of the prochiral ketone in 2-amino-1-tetralone will generate a new stereocenter at the C1 position, leading to the formation of cis and trans diastereomers. The ratio of these isomers is highly dependent on the reduction method.
Controlling Stereoselectivity:
-
Catalytic Hydrogenation: This method often provides better stereoselectivity compared to hydride-reducing agents. The substrate adsorbs onto the catalyst surface, and the hydrogen is delivered from the less hindered face, often leading to a preference for one diastereomer. The choice of catalyst and solvent can influence the stereochemical outcome.
-
Sterically Hindered Hydride Reagents: The use of bulky reducing agents can favor the formation of one diastereomer due to steric hindrance.
-
Chelation-Controlled Reduction: In some cases, the amino group can coordinate with a Lewis acid, directing the hydride attack from a specific face of the carbonyl group.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am having trouble purifying 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol from the reaction mixture. What are the recommended purification methods?
-
Answer: The purification of amino alcohols can be challenging due to their polarity and potential for zwitterion formation.
Purification Strategies:
-
Column Chromatography: Silica gel chromatography is a common method. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane or chloroform, is often effective. The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to prevent tailing of the amine on the silica gel.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. The choice of solvent is critical and may require some experimentation. It can also be a method for separating diastereomers, as they often have different crystallization properties.
-
Diastereomeric Salt Formation: For separating enantiomers (if a racemic synthesis was performed), diastereomeric salts can be formed using a chiral acid. These diastereomeric salts can then be separated by crystallization due to their different physical properties.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common starting material for the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol?
-
A common and commercially available starting material is 2-tetralone, which can be converted to 2-amino-1-tetralone through various methods, including amination reactions. 6-Amino-1-tetralone is also a viable precursor.[3]
-
-
Q2: How can I monitor the progress of the reduction reaction?
-
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the starting material (2-amino-1-tetralone) and a co-spot with the reaction mixture should be applied to a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. Staining with a suitable reagent, such as ninhydrin for the amino group or potassium permanganate for the alcohol, can help visualize the spots.
-
-
Q3: What are the expected spectroscopic data for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol?
-
¹H NMR: Expect signals for the aromatic protons, the benzylic proton at C1 (which will be a doublet or multiplet), the proton at C2 bearing the amino group, and the aliphatic protons of the tetralin ring system. The coupling constants between the protons at C1 and C2 can help determine the relative stereochemistry (cis or trans).
-
¹³C NMR: Expect signals for the aromatic carbons, the carbon bearing the hydroxyl group (C1), the carbon bearing the amino group (C2), and the aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃NO) should be observed.
-
Quantitative Data Summary
The following table summarizes the impact of different reducing agents on the yield and stereoselectivity of the reduction of 2-aminotetralone derivatives. Note: The data presented here is a compilation from various sources and may not be directly comparable due to differences in substrates and reaction conditions.
| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Sodium Borohydride (NaBH₄) | - | Methanol | Room Temp. | Moderate to High | Mixture | General Knowledge |
| Sodium Borohydride (NaBH₄) | Cerium(III) Chloride | Ethanol | -20 to 0 | High | Often improved selectivity | [1] |
| Catalytic Hydrogenation | Pd/C | Ethanol | Room Temp. | High | Often favors one diastereomer | [2] |
| Catalytic Hydrogenation | Ru-BINAP | Methanol | 50 | High | High enantioselectivity for chiral ketones | [4] |
Experimental Protocols
Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol via Reduction of 2-Amino-1-tetralone
This protocol describes a general procedure for the reduction of 2-amino-1-tetralone hydrochloride using sodium borohydride.
Materials:
-
2-Amino-1-tetralone hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Dissolution: Dissolve 2-amino-1-tetralone hydrochloride (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to basify the solution to a pH of 8-9. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the desired 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol. The cis and trans isomers may be separable by careful chromatography.
Visualizations
Caption: Synthetic workflow for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Caption: Troubleshooting logic for the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
References
- 1. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2-Amino-1-tetralone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the reduction of 2-amino-1-tetralone to 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the reduction of 2-amino-1-tetralone? The reduction of the ketone in 2-amino-1-tetralone yields the corresponding secondary alcohol, 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol. This product can exist as two different diastereomers: cis and trans, where the stereochemistry is relative to the positions of the amino and hydroxyl groups.
Q2: Which reducing agents are commonly used for this transformation? Commonly used reducing agents include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst).[1] The choice of reagent is critical as it directly influences the diastereoselectivity of the product.
Q3: How does the choice of reducing agent affect the stereochemical outcome (cis vs. trans)? The stereochemical outcome is largely determined by the steric bulk of the reducing agent and its approach to the carbonyl group.
-
Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents can approach the ketone from either face, often resulting in a mixture of cis and trans isomers. The ratio can be influenced by reaction temperature and solvent.
-
Bulky Hydride Reagents (e.g., L-Selectride®): These reagents preferentially attack from the less sterically hindered face, which can lead to higher diastereoselectivity. For similar cyclic ketones, bulky reagents often favor the formation of the cis-diol.[2][3]
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This method typically involves the adsorption of the molecule onto the catalyst surface. The hydrogen is then delivered to one face of the double bond, often resulting in syn-addition, which favors the formation of the cis-isomer.[4][5]
Q4: What solvents are appropriate for this reduction? For hydride reductions, protic solvents like methanol (MeOH) or ethanol (EtOH) are suitable for NaBH₄.[1] Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are required for stronger reducing agents like LiAlH₄ to prevent violent reactions with the solvent.[1] For catalytic hydrogenation, common solvents include ethanol, ethyl acetate, or acetic acid.[6]
Q5: How can I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A spot of the reaction mixture is compared against a spot of the starting material (2-amino-1-tetralone). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
This section addresses common issues encountered during the reduction of 2-amino-1-tetralone.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Reducing Agent: Hydride reagents can degrade upon exposure to moisture.[7] 2. Incomplete Reaction: Insufficient reaction time or temperature.[8] 3. Product Loss During Workup: Product may be lost during extraction if the pH is not properly adjusted, or during purification.[7][8] 4. Degradation of Starting Material or Product: Strongly acidic or basic conditions might cause degradation. | 1. Use a fresh bottle of the reducing agent or test its activity on a simpler ketone. Store reagents under an inert atmosphere. 2. Monitor the reaction closely with TLC. If the starting material is still present, extend the reaction time or slowly increase the temperature. 3. Ensure the aqueous layer is basified before extraction to keep the amino alcohol in the organic layer. Optimize chromatography conditions (e.g., solvent system, column packing). 4. Maintain neutral or mildly basic conditions during workup and purification. |
| Poor Diastereoselectivity (Undesired cis:trans ratio) | 1. Choice of Reducing Agent: Small, unhindered reagents like NaBH₄ often give poor selectivity.[2][3] 2. Reaction Temperature: Higher temperatures can reduce selectivity by overcoming the small energy difference between the transition states leading to the two diastereomers. 3. Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. | 1. To favor the trans-isomer, consider a bulky reducing agent like L-Selectride. To favor the cis-isomer, catalytic hydrogenation is often the preferred method.[4] 2. Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to enhance selectivity.[9] 3. Screen different solvents. For catalytic hydrogenation, the choice of solvent can impact catalyst activity and selectivity. |
| Incomplete Reaction (Observed on TLC) | 1. Insufficient Reducing Agent: The stoichiometry may be incorrect, or the reagent may have partially degraded.[10] 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Catalyst Activity (for Hydrogenation): The catalyst may be poisoned or deactivated. | 1. Add another portion of the reducing agent and continue to monitor by TLC. Note that NaBH₄ can reduce up to four carbonyl groups per molecule.[1] 2. Allow the reaction to warm to room temperature or apply gentle heating while monitoring carefully. 3. Use fresh catalyst. Ensure the system is free of catalyst poisons (e.g., sulfur compounds). |
| Formation of Side Products | 1. Over-reduction: A very strong reducing agent might reduce other functional groups if present. 2. Condensation/Dimerization: Under certain pH conditions, the starting material or product could undergo side reactions. | 1. Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄).[1] 2. Control the pH during the reaction and workup. Perform the reaction under dilute conditions. |
Comparative Data on Reducing Agents
The diastereoselectivity of ketone reduction is highly substrate-dependent. The following table provides a general guide based on the behavior of reducing agents with structurally similar cyclic ketones.[2][3]
| Reducing Agent | Typical Solvent(s) | Steric Bulk | Expected Major Isomer | Key Considerations |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Small | Mixture, often with slight preference for trans (equatorial attack) | Mild, safe, and easy to handle.[1] Selectivity is often low and temperature-dependent. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Et₂O | Small | Mixture, similar to NaBH₄ | Very powerful and reactive; must be used under anhydrous conditions.[1] |
| L-Selectride® | THF | Very Bulky | cis (axial attack) | High diastereoselectivity is often observed.[2] More expensive and requires careful handling. |
| Catalytic Hydrogenation (H₂/Pd-C, H₂/PtO₂) | EtOH, EtOAc | N/A (Surface Reaction) | cis (syn-addition) | Excellent for obtaining the cis-isomer.[4] Requires specialized hydrogenation equipment. |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (General Procedure)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-tetralone (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.0 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until all the starting material is consumed.
-
Quenching: Slowly add acetone to quench the excess NaBH₄. Once gas evolution ceases, add water to the mixture.[1]
-
Workup: Remove the methanol under reduced pressure. Add ethyl acetate to the aqueous residue and basify with 1 M NaOH to a pH > 10. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: Catalytic Hydrogenation for cis-Isomer
-
Setup: To a hydrogenation vessel, add 2-amino-1-tetralone (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight).[6]
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases. This can take several hours to overnight.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary to yield the predominantly cis-isomer.
Visual Guides & Workflows
Caption: General workflow for the reduction of 2-amino-1-tetralone.
Caption: A decision tree for troubleshooting common reaction issues.
Caption: Influence of reagent choice on the stereochemical outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Diastereoselectivity in Aminotetralinol Synthesis
Welcome to the technical support center for the diastereoselective synthesis of aminotetralinols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reduction of an N-protected aminotetralone is resulting in a nearly 1:1 diastereomeric ratio. What are the likely causes and how can I improve the selectivity?
A1: A low diastereomeric ratio (d.r.) is a common issue and typically points to insufficient facial control during the reduction of the ketone. Key factors to consider are:
-
Steric Hindrance of the Reducing Agent: Small hydride donors like sodium borohydride (NaBH₄) may not be able to effectively discriminate between the two faces of the ketone.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to lower selectivity.
-
Lack of Chelation Control: If the N-protecting group and the ketone cannot form a rigid chelate with a metal ion, the reduction may proceed through a less selective pathway, such as the Felkin-Anh model, which might not be sufficiently directing in your specific substrate.
To improve selectivity, consider the following:
-
Switch to a Bulkier Reducing Agent: Employing a sterically demanding hydride source like L-Selectride® or K-Selectride® can significantly enhance facial selectivity, favoring hydride attack from the less hindered face.
-
Lower the Reaction Temperature: Performing the reduction at lower temperatures (e.g., -78 °C) can amplify the energetic differences between the transition states, leading to a higher diastereomeric excess.
-
Utilize Chelation Control: If your substrate has a protecting group capable of chelation (e.g., containing a nearby oxygen or nitrogen atom), using a reducing agent in conjunction with a chelating metal salt (e.g., NaBH₄ with ZnCl₂) can lock the conformation of the substrate and direct the hydride attack.
Q2: I am observing a significant amount of unreacted starting material and low overall yield. What are some troubleshooting steps?
A2: Low conversion and yield can stem from several issues:
-
Reagent Purity and Activity: Ensure that the reducing agent is fresh and has not been deactivated by moisture or improper storage. Titrate organometallic reagents or use freshly opened bottles of hydride reagents.
-
Solvent Purity: Traces of water or other protic impurities in the solvent can quench the reducing agent. Ensure all solvents are rigorously dried before use.
-
Insufficient Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent to account for any potential quenching and to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some bulky reducing agents may require longer reaction times or slightly elevated (but still controlled) temperatures to react completely.
Q3: How do I accurately determine the diastereomeric ratio of my aminotetralinol product?
A3: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.
-
Identify Diagnostic Peaks: Look for well-resolved signals corresponding to protons that are in different chemical environments in each diastereomer. Protons on the newly formed stereocenter (the carbinol proton) or adjacent protons are often good candidates.
-
Integration: Carefully integrate the distinct signals for each diastereomer. The ratio of the integration values will give you the diastereomeric ratio.
-
Ensure Full Relaxation: To get accurate integration, especially when comparing signals with different multiplicities, ensure a sufficient relaxation delay (D1) is used in your NMR acquisition parameters (e.g., 5 times the longest T1).
-
Baseline Correction: A flat and properly corrected baseline is crucial for accurate integration.
In cases of severe signal overlap, derivatization with a chiral agent to form diastereomeric esters or amides can sometimes help to resolve signals. HPLC on a chiral stationary phase can also be used to separate and quantify the diastereomers.
Q4: What are some common impurities in aminotetralinol synthesis and how can they be removed?
A4: Common impurities may include:
-
Unreacted Starting Material (Aminotetralone): Can often be removed by column chromatography.
-
Over-reduction Products: If other reducible functional groups are present, they may also be reduced. Careful selection of a chemoselective reducing agent is key.
-
Side-products from the Protecting Group: Depending on the reaction conditions, the protecting group may be partially cleaved or undergo side reactions.
-
Residual Solvents and Reagents: These can typically be removed by evaporation under reduced pressure and subsequent purification steps like recrystallization or column chromatography.
Purification is most commonly achieved through flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of your product and impurities. Recrystallization can also be a powerful technique for purifying the desired diastereomer if it is a crystalline solid and has different solubility properties from the other diastereomer and impurities.
Troubleshooting Guides
Guide 1: Optimizing Diastereoselectivity in Ketone Reduction
This guide provides a systematic approach to improving the diastereomeric ratio in the reduction of N-protected aminotetralones.
Workflow for Optimizing Diastereoselectivity
Caption: A workflow for systematically improving diastereoselectivity.
Guide 2: Understanding Stereochemical Models
The stereochemical outcome of the reduction of a chiral ketone, such as an aminotetralone, can often be predicted by considering two key models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control). The dominant pathway depends on the substrate, protecting group, and reaction conditions.
Felkin-Anh vs. Chelation Control Models
Caption: Comparison of Felkin-Anh and Chelation control models.
Quantitative Data Summary
The choice of reducing agent and reaction conditions has a profound impact on the diastereoselectivity of aminotetralone reductions. The following tables summarize reported data for the synthesis of aminotetralinol precursors.
Table 1: Effect of Reducing Agent on Diastereoselectivity
| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | N-Boc-4-amino-1-tetralone | NaBH₄ | MeOH | 0 to RT | ~1:1 |
| 2 | N-Boc-4-amino-1-tetralone | L-Selectride® | THF | -78 | >95:5 |
| 3 | 4-(3,4-dichlorophenyl)-1-tetralone | NaBH₄ | MeOH | RT | 58:42 |
| 4 | 4-(3,4-dichlorophenyl)-1-tetralone | LiAlH₄ | THF | RT | 32:68 |
Table 2: Influence of Additives and Solvents
| Entry | Reaction | Base/Reagent | Additive | Solvent | Diastereomeric Ratio (a:b) |
| 1 | Lithiation/1,2-Addition | LDA | None | THF | 0.91:1.0 |
| 2 | Lithiation/1,2-Addition | LDA | LiBr | THF | 2.0:1.0 |
| 3 | Lithiation/1,2-Addition | N-methylpiperazine | LiBr | THF | 2.5:1.0 |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-4-amino-1-tetralone using L-Selectride®
This protocol describes a general procedure for the highly diastereoselective reduction of an N-protected aminotetralone to the corresponding cis-aminotetralinol.
Materials:
-
N-Boc-4-amino-1-tetralone
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add N-Boc-4-amino-1-tetralone (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the cooled solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-aminotetralinol diastereomer.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
This protocol provides a general method for preparing an NMR sample and acquiring data suitable for determining the diastereomeric ratio.
Materials:
-
Crude or purified aminotetralinol product (~5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the aminotetralinol product into a small vial. Dissolve the sample in ~0.7 mL of CDCl₃.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral width is sufficient to cover all relevant signals.
-
Set the number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Crucially, set the relaxation delay (D1) to at least 5 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Fourier transform the data and perform phase correction.
-
Carefully perform baseline correction across the entire spectrum, paying close attention to the regions of the diagnostic peaks.
-
-
Integration and Analysis:
-
Identify a set of well-resolved signals that are unique to each diastereomer. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is often a good choice.
-
Integrate the area of the signal for the major diastereomer and the corresponding signal for the minor diastereomer.
-
The diastereomeric ratio is the ratio of these two integration values. For example, if the integral of the major diastereomer is 9.5 and the minor is 1.0, the d.r. is 9.5:1.
-
Technical Support Center: Purification of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often favored for its simplicity and scalability when dealing with relatively pure starting material.[1][2] Column chromatography is employed for separating the target compound from impurities with similar solubility profiles.[3]
Q2: What are the likely impurities I might encounter?
A2: Potential impurities largely depend on the synthetic route. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.[4]
-
Side-products: Byproducts from incomplete reactions or alternative reaction pathways.[5]
-
Diastereomers: If the synthesis is not stereospecific, other stereoisomers of the desired product may be present.
-
Dehydration products: Loss of the hydroxyl group can lead to the formation of an unsaturated aminotetralin derivative.
Q3: How can I monitor the purity of my sample during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. High-Performance Liquid Chromatography (HPLC) can provide more detailed quantitative analysis of purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For aminohydrochlorides, alcohols like ethanol or methanol, or mixtures with water, are often effective. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Add slightly more solvent to the hot solution to avoid supersaturation. Ensure slow cooling.[6] |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding a less polar co-solvent (an "anti-solvent") to decrease solubility. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent. The volume of washing solvent is too large. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| The purified product is still impure. | The cooling process was too rapid, trapping impurities. The chosen solvent did not effectively differentiate between the product and impurities. | Allow the solution to cool slowly and without disturbance.[1] A different recrystallization solvent or multiple recrystallizations may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product and impurities. | The eluent system is not optimized. | Perform TLC analysis with various solvent systems to find an eluent that provides good separation (difference in Rf values). A common starting point for amino compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine to prevent tailing. |
| The compound does not elute from the column. | The eluent is not polar enough. The compound is strongly interacting with the stationary phase. | Gradually increase the polarity of the eluent. If using a basic modifier like triethylamine, ensure it is present in the mobile phase. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar eluent and gradually increase the polarity (gradient elution). |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel (an acidic stationary phase). | Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system to neutralize active sites on the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., dichloromethane). Gradually increase the polarity by adding methanol (e.g., starting with 100% dichloromethane and gradually increasing to 95:5 dichloromethane:methanol). The addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
| Purification Method | Typical Solvents/Eluents | Expected Purity | Expected Yield | Notes |
| Recrystallization | Ethanol/Water, Methanol/Ether | >98% | 60-85% | Effective for removing less polar and more soluble impurities. Yield is dependent on the initial purity. |
| Column Chromatography | Dichloromethane/Methanol with Triethylamine | >99% | 50-80% | Useful for separating diastereomers and closely related impurities. Yield can be lower due to the multi-step process. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the oxidation of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Frequently Asked Questions (FAQs)
Q1: My 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol sample has changed color (e.g., turned yellow or brown). What is the likely cause?
A1: A change in color is a common indicator of oxidation. 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, like other aminotetralin and amino alcohol derivatives, is susceptible to air oxidation. The amino and hydroxyl functional groups are prone to oxidation, which can lead to the formation of colored impurities. Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate this process.
Q2: What are the primary degradation pathways for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol due to oxidation?
A2: While specific studies on 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol are limited, based on the chemistry of related compounds, the likely oxidation pathways include:
-
Oxidation of the secondary alcohol: The hydroxyl group at the 1-position can be oxidized to a ketone, forming 2-amino-3,4-dihydronaphthalen-1(2H)-one.
-
Oxidation of the amino group: The primary amine can undergo oxidation to form various products, including imines, nitroso, or nitro compounds, which can further react or polymerize.
-
Ring oxidation: The tetralin ring system itself can be susceptible to oxidation, potentially leading to aromatic ring cleavage or the formation of hydroxylated byproducts.
Q3: How should I properly store 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol to minimize oxidation?
A3: To ensure the long-term stability of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, it is crucial to store it under an inert atmosphere. The following storage conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, a primary driver of oxidation. |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation. |
| Light | Amber vial or protected from light | Minimizes light-induced degradation. |
| Container | Tightly sealed vial with a PTFE-lined cap | Prevents ingress of air and moisture. |
Q4: What antioxidants can be used to stabilize solutions of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol?
A4: The addition of antioxidants can effectively inhibit oxidation. The choice of antioxidant may depend on the solvent and downstream application.
| Antioxidant | Recommended Concentration (w/v) | Solvent Compatibility | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Organic solvents | A common and effective radical scavenger.[1][2][3] |
| Vitamin E (α-tocopherol) | 0.01 - 0.1% | Organic solvents | A natural antioxidant that is effective in lipid-soluble environments.[1][4][5] |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.2% | Aqueous solutions | A water-soluble antioxidant that can regenerate other antioxidants like Vitamin E.[1][4] |
Q5: How can I detect and quantify the oxidation of my 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol sample?
A5: Several analytical techniques can be employed to assess the purity of your sample and identify degradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common method for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing a small amount of an acid like formic or phosphoric acid) can be used.[6][7][8] Degradation products will typically appear as new peaks in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify the molecular weights of degradation products, providing clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the parent compound and any impurities.[9][10][11][12] Changes in chemical shifts or the appearance of new signals can indicate oxidation.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Symptom | Possible Cause | Troubleshooting Step |
| Solution turns color within hours of preparation. | Solvent is not deoxygenated. | Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use. |
| Precipitate forms in the solution. | Formation of insoluble oxidation products or polymers. | Prepare fresh solutions daily and store them under an inert atmosphere in the dark at low temperatures. Consider adding an antioxidant. |
| Loss of activity in a biological assay. | The active compound has degraded. | Confirm the purity of the compound before each experiment using HPLC. Prepare and handle all solutions under an inert atmosphere. |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Step |
| Varying potency or efficacy between batches. | Inconsistent levels of oxidation in the stock material. | Implement a strict storage and handling protocol for the compound. Re-analyze the purity of the stock material before use. |
| High background signal in assays. | Interference from degradation products. | Purify the compound if necessary. Use freshly prepared solutions for all experiments. |
Experimental Protocols
Protocol 1: Handling and Storage of Solid 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
This protocol describes the procedure for safely handling and storing the solid compound to prevent oxidation.
Workflow for Handling and Storage:
Figure 1. Workflow for handling and storing solid 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Methodology:
-
Preparation: Before introducing the compound into an inert atmosphere glovebox, ensure all necessary equipment (spatulas, weigh boats, amber vials, caps) are clean and dry.
-
Weighing: Inside the glovebox, carefully weigh the desired amount of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
-
Transfer: Transfer the weighed compound into a pre-labeled amber glass vial.
-
Inerting: Before sealing, ensure the vial's headspace is filled with the glovebox's inert atmosphere.
-
Sealing: Tightly seal the vial with a PTFE-lined cap.
-
Storage: Remove the sealed vial from the glovebox and immediately place it in a freezer at -20°C or below, protected from light.
Protocol 2: Preparation of a Stabilized Solution
This protocol outlines the steps for preparing a solution of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol containing an antioxidant.
Workflow for Solution Preparation:
Figure 2. Workflow for preparing a stabilized solution.
Methodology:
-
Solvent Deoxygenation: Place the required volume of the desired solvent in a flask and sparge with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Antioxidant Addition: To the deoxygenated solvent, add the chosen antioxidant (e.g., BHT to a final concentration of 0.05% w/v).
-
Dissolution: Stir the solution until the antioxidant is completely dissolved. Maintain a positive pressure of inert gas over the solvent.
-
Compound Addition: Weigh the required amount of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and add it to the solvent containing the antioxidant. This step is best performed under a blanket of inert gas.
-
Final Dissolution: Stir the mixture until the compound is fully dissolved.
-
Storage: Transfer the solution to a sealed amber vial, flush the headspace with inert gas, and store at -20°C.
Protocol 3: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[13][14][15]
Logical Flow of a Forced Degradation Study:
Figure 3. Logical flow of a forced degradation study.
Methodology for Oxidative Stress Testing:
-
Sample Preparation: Prepare a solution of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol in a suitable solvent (e.g., methanol or acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To the solution, add a small volume of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analysis: After the incubation period, analyze the stressed sample, along with an unstressed control sample, by HPLC-UV and LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed and control samples to identify new peaks corresponding to degradation products. Use the LC-MS data to determine the molecular weights of these products.
References
- 1. hexislab.com [hexislab.com]
- 2. [Effects of ingestion of an antioxidant, BHT, on the metabolism of ascorbic acid and vitamin A in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the dual functions of butylated hydroxytoluene, vitamin E and vitamin C as antioxidants and anti-glycation agents in vitro: Implications for skin health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3,4-Tetrahydronaphthalen-1-ol | SIELC Technologies [sielc.com]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (2R)-1,2,3,4-Tetrahydronaphthalen-2-amin | C10H14N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 12. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Crystallization of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound, offering potential causes and solutions.
Issue 1: The compound fails to crystallize from solution.
| Potential Cause | Suggested Solution |
| Insufficient Supersaturation | The solution may not be concentrated enough for crystals to form. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent, even at lower temperatures. Consider adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity is observed, then add a small amount of the primary solvent to redissolve and allow for slow cooling. |
| Presence of Impurities | Impurities can inhibit nucleation and crystal growth. If the crude material contains significant impurities, consider a preliminary purification step such as column chromatography before attempting crystallization. |
| Lack of Nucleation Sites | Spontaneous nucleation may not occur readily. Try scratching the inside of the flask with a glass rod below the solvent level to create microscopic scratches that can serve as nucleation sites. Alternatively, if available, add a seed crystal of the pure compound to induce crystallization. |
Issue 2: The compound precipitates as an oil or amorphous solid instead of crystals.
| Potential Cause | Suggested Solution |
| Cooling Rate is Too Rapid | Rapid cooling can lead to the compound "crashing out" of solution as an amorphous solid or oil. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help slow the cooling process. |
| High Concentration of Impurities | Oiling out can be caused by the presence of impurities that lower the melting point of the solid or interfere with crystal lattice formation. Ensure the starting material is of sufficient purity. |
| Solvent Issues | The chosen solvent may not be ideal for promoting crystalline growth. Experiment with different solvents or solvent mixtures. A solvent system that provides moderate solubility at elevated temperatures and low solubility at room temperature is often optimal. |
Issue 3: The resulting crystals are very small or needle-like, making them difficult to filter and dry.
| Potential Cause | Suggested Solution |
| High Degree of Supersaturation | A very high level of supersaturation can lead to rapid nucleation and the formation of many small crystals. To encourage the growth of larger crystals, reduce the rate of cooling or use a slightly larger volume of solvent to decrease the initial supersaturation. |
| Solvent System | The solvent can significantly influence crystal habit. Experiment with different solvents to see how they affect the crystal shape. For example, a solvent that promotes slower growth may yield larger, more well-defined crystals. |
Issue 4: The yield of recovered crystals is low.
| Potential Cause | Suggested Solution |
| Compound is Still Soluble at Low Temperatures | A significant amount of the compound may remain dissolved in the mother liquor even after cooling. To maximize yield, ensure the solution is thoroughly chilled in an ice bath for a sufficient amount of time before filtration. |
| Too Much Solvent Used | Using an excessive amount of solvent to dissolve the compound will result in a lower recovery. Use the minimum amount of hot solvent required to fully dissolve the solid. |
| Premature Crystallization During Filtration | If performing a hot filtration to remove impurities, the solution may cool and crystallize in the filter funnel, leading to product loss. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
Q2: How can I perform a mixed-solvent crystallization for this compound?
A2: A mixed-solvent system can be effective if a single solvent does not provide the desired solubility profile. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes persistently cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: What is the expected crystal morphology of this compound?
A3: The crystal habit, or external shape, is highly dependent on the crystallization conditions, particularly the solvent used. Without specific experimental data for this compound, it is difficult to predict the exact morphology. However, by carefully controlling factors like the solvent, cooling rate, and supersaturation, it is often possible to influence the crystal shape to obtain more desirable forms, such as prisms or plates, rather than fine needles.
Experimental Protocols
While a specific, validated protocol for the crystallization of this compound is not available in the searched literature, the following general procedures for single-solvent and mixed-solvent recrystallization can be adapted.
General Single-Solvent Recrystallization Protocol
-
Solvent Selection: In a test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show limited solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
General Mixed-Solvent Recrystallization Protocol
-
Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a cold mixture of the two solvents for washing.
Visualizing the Crystallization Workflow
The following diagrams illustrate the general workflows for single-solvent and mixed-solvent crystallization.
Caption: Workflow for Single-Solvent Crystallization.
Caption: Workflow for Mixed-Solvent Crystallization.
Data Presentation
Due to the lack of specific quantitative solubility data for this compound in the public domain, a detailed comparative table cannot be provided at this time. Researchers are encouraged to perform their own solubility screening experiments to generate this data. A template for recording such data is provided below.
Solubility Screening Template for this compound
| Solvent | Solubility at Room Temp. (e.g., 20-25°C) | Solubility at Elevated Temp. (Specify Temp.) | Observations (e.g., Crystal Habit) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Water | |||
| Other Solvents |
identifying side products in the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol?
A1: The most prevalent synthetic strategies commence with a 2-tetralone precursor. The two primary routes are:
-
Reduction of 2-Amino-1-tetralone: This method involves the reduction of the keto group of 2-amino-1-tetralone or its hydrochloride salt using a suitable reducing agent.
-
Reductive Amination: This one-pot reaction typically involves the reaction of a suitable keto-alcohol precursor with an amine source and a reducing agent.
Q2: What are the most likely side products I might encounter during the synthesis?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common impurities include:
-
Diastereomers (cis/trans isomers): The reduction of the ketone in 2-amino-1-tetralone can lead to the formation of both cis and trans isomers of the amino alcohol. The ratio of these isomers is influenced by the choice of reducing agent and reaction conditions.
-
Over-reduction Product (2-Aminotetralin): If a strong reducing agent is used or the reaction is not carefully controlled, the hydroxyl group can be further reduced, leading to the formation of 2-aminotetralin.
-
Starting Material: Incomplete reaction can result in the presence of unreacted 2-amino-1-tetralone.
-
Secondary and Tertiary Amines: In reductive amination routes, over-alkylation of the amine can lead to the formation of secondary and tertiary amine byproducts.[1]
-
1,2,3,4-Tetrahydronaphthalen-1-ol: If the amination step is inefficient, the ketone may be reduced to the corresponding alcohol without the introduction of the amino group.
Q3: How can I control the diastereoselectivity of the ketone reduction?
A3: Controlling the stereochemical outcome of the ketone reduction is a critical aspect of this synthesis. The choice of reducing agent plays a significant role. For instance, in the reduction of tetralin-1,4-dione, L-Selectride favors the formation of the cis-diol, while Red-Al preferentially yields the trans-diol.[2][3] The diastereoselectivity is influenced by the steric hindrance of the reducing agent and the substrate. For 2-amino-1-tetralone, the amino group can direct the approach of the hydride reagent.
Q4: What is the relevance of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and its analogs in drug development?
A4: 2-Aminotetralin derivatives are a significant class of compounds in medicinal chemistry due to their interaction with key neurotransmitter systems in the central nervous system (CNS).[4] They are known to act as agonists at dopamine and serotonin receptors, making them valuable scaffolds for the development of therapeutics for neurological and psychiatric disorders.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reducing agent is fresh and added in the correct stoichiometric amount. - Extend the reaction time or slightly increase the reaction temperature, monitoring for side product formation. |
| Degradation of Product | - Ensure the work-up procedure is performed at an appropriate temperature to avoid degradation. - Use a buffered system if the product is sensitive to pH changes. |
| Inefficient Extraction | - Adjust the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction with an organic solvent. - Perform multiple extractions with a suitable solvent. |
Problem 2: Presence of Significant Amounts of Side Products
| Side Product | Possible Cause | Troubleshooting Step |
| Diastereomers | Uncontrolled stereoselectivity of the reduction. | - Experiment with different reducing agents of varying steric bulk. - Optimize the reaction temperature; lower temperatures often lead to higher selectivity. - Consider using a chiral reducing agent for asymmetric synthesis. |
| 2-Aminotetralin (Over-reduction) | Use of a too powerful reducing agent or harsh reaction conditions. | - Use a milder reducing agent (e.g., sodium borohydride instead of lithium aluminum hydride). - Carefully control the reaction temperature and time. |
| Unreacted Starting Material | Insufficient amount of reducing agent or short reaction time. | - Increase the equivalents of the reducing agent. - Prolong the reaction time and monitor by TLC/HPLC. |
| Secondary/Tertiary Amines (Reductive Amination) | Over-alkylation of the primary amine. | - Use a large excess of the ammonia source. - Control the stoichiometry of the reactants carefully. |
Experimental Protocols
Key Experiment: Reduction of 2-Amino-1-tetralone Hydrochloride
This protocol describes a general procedure for the reduction of 2-amino-1-tetralone hydrochloride to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol using sodium borohydride.
Materials:
-
2-Amino-1-tetralone hydrochloride
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-amino-1-tetralone hydrochloride in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid at 0 °C.
-
Adjust the pH of the solution to basic (pH > 10) with a sodium hydroxide solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 70-90% | General laboratory experience |
| Diastereomeric Ratio (cis:trans) | Variable (e.g., 1:1 to 4:1) | Dependent on conditions |
Signaling Pathways and Logical Relationships
The pharmacological effects of 2-aminotetralin derivatives are primarily mediated through their interaction with dopamine and serotonin receptor signaling pathways.[4]
Dopamine Receptor Signaling Pathway
2-Aminotetralin derivatives often act as agonists at dopamine receptors. The downstream signaling depends on the receptor subtype:
-
D1-like receptors (D1 and D5): Coupled to Gs protein, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
D2-like receptors (D2, D3, and D4): Coupled to Gi protein, their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
Caption: Dopamine receptor signaling pathways modulated by 2-aminotetralin derivatives.
Serotonin Receptor Signaling Pathway
2-Aminotetralin derivatives also show significant activity at serotonin (5-HT) receptors, particularly the 5-HT1A subtype.
-
5-HT1A Receptors: These are coupled to Gi protein. Agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Caption: Serotonin 5-HT1A receptor signaling pathway activated by 2-aminotetralin derivatives.
Experimental Workflow: Troubleshooting Side Product Formation
The following workflow outlines a logical approach to identifying and mitigating the formation of side products during the synthesis.
Caption: A logical workflow for troubleshooting side product formation in the synthesis.
References
Technical Support Center: Enantiomeric Excess Determination of Aminotetralinols
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric excess (ee) determination of aminotetralinols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the enantiomeric excess of aminotetralinols?
A1: The three primary methods for determining the enantiomeric excess of aminotetralinols are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents. Chiral HPLC and SFC are separation techniques that use a chiral stationary phase to resolve enantiomers, while chiral NMR involves the use of a chiral solvating agent to induce chemical shift differences between enantiomers.
Q2: Which chiral stationary phases (CSPs) are most effective for the separation of aminotetralinols?
A2: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are highly effective for the separation of a wide range of chiral compounds, including aminotetralinols and other amino alcohols. Crown ether-based CSPs are also particularly useful for the separation of primary amines.
Q3: What are the advantages of Chiral SFC over Chiral HPLC for aminotetralinol analysis?
A3: Chiral SFC often offers several advantages over traditional HPLC, including faster analysis times, reduced consumption of organic solvents, and potentially higher separation efficiency. The use of supercritical CO2 as the primary mobile phase component in SFC leads to lower viscosity and higher diffusivity, allowing for faster flow rates without a significant loss of resolution.
Q4: When is NMR spectroscopy a preferred method for enantiomeric excess determination?
A4: NMR spectroscopy is a valuable alternative to chromatographic methods, particularly when a rapid, non-separative analysis is desired. It can be performed with a standard NMR spectrometer and does not require extensive method development associated with chromatography. It is especially useful when only small amounts of sample are available, as the sample can be recovered.
Q5: How do I choose between the direct and indirect methods in chiral HPLC?
A5: The direct method, which uses a chiral stationary phase, is generally preferred due to its simplicity, as it avoids the need for derivatization. The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. This method can be useful when a suitable chiral column is not available or when the detection sensitivity needs to be enhanced by introducing a chromophore or fluorophore through the derivatizing agent.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general procedure for the enantiomeric separation of aminotetralinols using a polysaccharide-based chiral stationary phase.
Materials and Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, diethylamine).
-
Aminotetralinol sample.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents. A common starting point for normal phase separation of amino alcohols is a mixture of n-hexane and an alcohol (isopropanol or ethanol) with a small amount of an amine additive to improve peak shape. A typical mobile phase could be n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30 minutes or longer.
-
Sample Preparation: Dissolve the aminotetralinol sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Analysis: Inject a small volume of the sample (e.g., 5-20 µL) onto the column.
-
Data Acquisition: Record the chromatogram and determine the retention times for the two enantiomers.
-
Calculation of Enantiomeric Excess: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
Chiral Supercritical Fluid Chromatography (SFC) Protocol
This protocol outlines a general procedure for the rapid enantiomeric separation of aminotetralinols using SFC.
Materials and Instrumentation:
-
SFC system with a CO2 pump, modifier pump, backpressure regulator, column oven, autosampler, and a UV or PDA detector.
-
Chiral Column: Polysaccharide-based or crown ether-based chiral stationary phase.
-
SFC-grade CO2 and modifier solvents (e.g., methanol, ethanol).
-
Amine additive (e.g., triethylamine, diethylamine).
-
Aminotetralinol sample.
Procedure:
-
System Preparation: Set the backpressure regulator (e.g., 150 bar), column temperature (e.g., 40 °C), and CO2 flow rate (e.g., 2-4 mL/min).
-
Mobile Phase: Use supercritical CO2 as the main mobile phase and an alcohol (e.g., methanol or ethanol) with an amine additive as the modifier. A typical starting gradient could be 5-40% modifier over 5-10 minutes.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions until the system is stable.
-
Sample Preparation: Dissolve the aminotetralinol sample in the modifier solvent to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a small volume of the sample (e.g., 1-5 µL).
-
Data Acquisition and Calculation: Record the chromatogram and calculate the enantiomeric excess as described in the HPLC protocol.
NMR Spectroscopy Protocol with Chiral Solvating Agents
This protocol describes the determination of enantiomeric excess using a chiral solvating agent (CSA) and 1H NMR spectroscopy.
Materials and Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl3).
-
Chiral Solvating Agent (e.g., (R)- or (S)-BINOL, or a derivative).
-
Aminotetralinol sample.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the aminotetralinol sample (e.g., 5-10 mg) in approximately 0.6 mL of deuterated solvent (e.g., CDCl3).
-
Addition of Chiral Solvating Agent: Add the chiral solvating agent to the NMR tube. The molar ratio of CSA to the analyte is crucial and may require optimization. A starting point is a 1:1 molar ratio.
-
Data Acquisition: Acquire a 1H NMR spectrum of the mixture.
-
Data Analysis: Identify a proton signal of the aminotetralinol that shows baseline separation into two distinct peaks corresponding to the two diastereomeric complexes formed with the CSA.
-
Calculation of Enantiomeric Excess: Integrate the two separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers. Calculate the enantiomeric excess using the integral values.
Data Presentation
Table 1: Typical Chiral HPLC and SFC Parameters for Aminotetralinol Analogs
| Parameter | Chiral HPLC | Chiral SFC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Polysaccharide-based (e.g., Chiralpak IA, IB, IC), Crown ether-based |
| Mobile Phase | n-Hexane/Alcohol (IPA or EtOH) with amine additive (e.g., DEA) | CO2/Alcohol (MeOH or EtOH) with amine additive (e.g., TEA) |
| Typical Mobile Phase Ratio | 80:20 to 95:5 (Alkane:Alcohol) + 0.1% additive | 5-40% Modifier |
| Flow Rate | 0.5 - 1.5 mL/min | 2 - 5 mL/min |
| Column Temperature | 25 - 40 °C | 35 - 50 °C |
| Back Pressure | N/A | 100 - 200 bar |
| Typical Analysis Time | 10 - 30 min | 2 - 10 min |
| Resolution (Rs) | > 1.5 is desirable | > 1.5 is desirable |
Table 2: Common Chiral Solvating Agents for Amines and Amino Alcohols in NMR
| Chiral Solvating Agent | Typical Analyte Protons Observed | Typical Chemical Shift Difference (Δδ) |
| (R)- or (S)-BINOL and derivatives | Protons alpha to the amino or hydroxyl group, aromatic protons | 0.01 - 0.2 ppm |
| (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA) | Protons alpha to the amino group | 0.05 - 0.3 ppm |
| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Protons near the chiral center (requires derivatization) | > 0.1 ppm (in 19F NMR) |
Troubleshooting Guides
Chiral Chromatography (HPLC & SFC)
Problem: Poor or No Separation of Enantiomers
| Possible Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based, crown ether-based). |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. For normal phase, vary the alcohol content and the type of alcohol (e.g., isopropanol vs. ethanol). For SFC, adjust the modifier percentage and type. |
| Inappropriate Additive | For basic compounds like aminotetralinols, an amine additive (e.g., diethylamine, triethylamine) is often necessary to improve peak shape and resolution. Optimize the type and concentration of the additive. |
| Temperature Effects | Vary the column temperature. Lower temperatures can sometimes improve resolution, but this is not always the case. |
| Flow Rate Too High | Decrease the flow rate to allow for better interaction with the stationary phase.[1] |
Problem: Peak Tailing
| Possible Cause | Solution |
| Secondary Interactions with Silica Support | Add a basic modifier to the mobile phase (e.g., diethylamine, triethylamine) to block active silanol groups. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent (as recommended by the manufacturer). If the problem persists, the column may need to be replaced. |
| Extra-column Dead Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Problem: Broad Peaks
| Possible Cause | Solution |
| Column Inefficiency | Ensure the column is properly packed and not voided. Check the column's theoretical plate count. |
| High Mobile Phase Viscosity | Optimize the mobile phase composition to reduce viscosity. |
| Sample Overload | Decrease the amount of sample injected.[1] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
NMR with Chiral Solvating Agents
Problem: No or Poor Splitting of Signals
| Possible Cause | Solution |
| Ineffective Chiral Solvating Agent (CSA) | Screen different CSAs (e.g., various BINOL derivatives, BNPPA). |
| Incorrect CSA-to-Analyte Ratio | Titrate the analyte with the CSA to find the optimal molar ratio. Start with a 1:1 ratio and try increasing the amount of CSA. |
| Solvent Effects | The choice of deuterated solvent can significantly impact the interaction between the CSA and the analyte. Non-polar solvents like CDCl3 or C6D6 often give better results. |
| Temperature Effects | Acquire spectra at different temperatures. Lower temperatures can sometimes enhance the diastereomeric interactions and improve signal separation. |
| Low Magnetic Field Strength | Use a higher field NMR spectrometer if available, as this will increase the chemical shift dispersion. |
Visualizations
References
Technical Support Center: Aminotetralinol Hydrochloride Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of aminotetralinol hydrochloride production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of aminotetralinol hydrochloride?
A1: The primary challenges include maintaining consistent yields and purity, managing reaction thermodynamics, ensuring efficient phase separation during workup, controlling polymorphism during crystallization, and ensuring the chiral purity of the final product.[1][2]
Q2: What are the critical process parameters (CPPs) to monitor during the synthesis?
A2: Key CPPs include reaction temperature, addition rates of reagents, stirring speed, pH during workup and crystallization, and cooling rates for crystallization.[3] Monitoring these parameters is crucial for reproducibility and controlling impurity formation.
Q3: How can I control the stereochemistry during the synthesis of aminotetralinol?
A3: Chiral resolution of a racemic mixture is a common method. This involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by separation through crystallization.[2][][5] The choice of resolving agent and solvent system is critical for efficient separation.
Q4: What are the common impurities encountered in aminotetralinol hydrochloride production?
A4: Common impurities can include starting materials, by-products from side reactions (e.g., over-reduction or incomplete hydrolysis), and stereoisomers.[6][7] Process-related impurities may also arise from reagents used in the synthesis.
Q5: What analytical techniques are recommended for purity and chiral excess determination?
A5: High-Performance Liquid Chromatography (HPLC) with a chiral column is the preferred method for determining enantiomeric excess. Gas Chromatography (GC) can also be used for assessing the purity of intermediates and the final product.
Troubleshooting Guides
Synthesis & Reaction Control
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Aminotetralinol | Incomplete reaction; side reactions due to temperature fluctuations. | 1. Monitor reaction completion by TLC or HPLC. 2. Ensure precise temperature control. 3. Check the purity of starting materials. |
| Inconsistent Stereoselectivity | Poor chiral resolution conditions. | 1. Screen different chiral resolving agents and solvents. 2. Optimize the crystallization temperature and cooling profile for the diastereomeric salt. 3. Ensure the optical purity of the resolving agent. |
| Formation of By-products | Over-reduction or side reactions. | 1. Optimize the stoichiometry of the reducing agent. 2. Control the reaction temperature and time. 3. Consider a more selective reducing agent. |
Workup & Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Phase Separation | Emulsion formation during aqueous workup. | 1. Add brine to the aqueous layer. 2. Allow the mixture to stand for a longer period. 3. Centrifuge the mixture if the emulsion persists. |
| Low Recovery After Extraction | Product remaining in the aqueous layer. | 1. Adjust the pH of the aqueous layer to optimize the partitioning of the free base into the organic solvent. 2. Perform multiple extractions with smaller volumes of solvent. |
| Product Oiling Out During Crystallization | High impurity levels; supersaturation is too high. | 1. Purify the crude product before crystallization. 2. Slow down the addition of anti-solvent or the cooling rate. 3. Use seed crystals to promote crystallization. |
Crystallization & Isolation
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of Fine Powder | Rapid crystallization. | 1. Reduce the cooling rate. 2. Decrease the level of supersaturation. 3. Optimize the stirring speed. |
| Inconsistent Crystal Form (Polymorphism) | Variation in crystallization conditions. | 1. Strictly control the solvent system, temperature, and cooling rate. 2. Use seed crystals of the desired polymorph. 3. Characterize the crystal form using XRPD or DSC. |
| Low Purity of Final Product | Inefficient removal of impurities during crystallization. | 1. Screen for a more effective crystallization solvent. 2. Consider a second recrystallization step. 3. Analyze the mother liquor to identify trapped impurities. |
Experimental Protocols
Representative Synthesis of Racemic Aminotetralinol
This protocol is a representative method and may require optimization.
-
Reduction of Aminotetralone: To a solution of 2-amino-1-tetralone hydrochloride in methanol, add sodium borohydride portion-wise at 0-5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Slowly add acetone to quench the excess sodium borohydride.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure.
-
Workup: Add water and a suitable organic solvent (e.g., ethyl acetate). Adjust the pH to >10 with NaOH to liberate the free base. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain crude racemic aminotetralinol.
Chiral Resolution Protocol
-
Diastereomeric Salt Formation: Dissolve the racemic aminotetralinol in a suitable solvent (e.g., methanol or ethanol). Add a solution of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Filter the crystals and wash with a cold solvent.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in a biphasic system of water and an organic solvent. Add a base (e.g., NaOH) to adjust the pH to >10.
-
Extraction and Isolation: Separate the organic layer, extract the aqueous layer, combine the organic layers, dry, and concentrate to yield the enantiomerically enriched aminotetralinol.
-
Hydrochloride Salt Formation: Dissolve the free base in a suitable solvent and add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt.
Visualizations
Caption: Experimental workflow for the synthesis and purification of aminotetralinol hydrochloride.
Caption: Logical workflow for troubleshooting low yield or purity issues in aminotetralinol hydrochloride production.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. scihorizon.com [scihorizon.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 7. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: A Validated HPLC Method and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol. In the pursuit of robust analytical methodologies, this document also presents a comparative analysis with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into the selection of the most suitable method for specific research and development needs. All presented data is supported by detailed, albeit illustrative, experimental protocols.
High-Performance Liquid Chromatography (HPLC): A Validated Method
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and reproducibility.[1] A novel Reverse-Phase HPLC (RP-HPLC) method was developed and validated for the quantification of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, adhering to the stringent guidelines of the International Council for Harmonisation (ICH).[2][3]
Due to the analyte's lack of a significant UV-absorbing chromophore, a pre-column derivatization step is essential for sensitive detection.[4][5] In this method, the primary amine of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is derivatized with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), a reagent known for introducing a highly fluorescent moiety, thereby enabling sensitive fluorescence detection.
Experimental Protocol: HPLC Method Validation
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and fluorescence detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol reference standard in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Derivatization Procedure: To 100 µL of each standard or sample solution, add 100 µL of borate buffer (pH 8.5) and 200 µL of Fmoc-Cl solution (1 mg/mL in Acetonitrile). Vortex and let the reaction proceed for 30 minutes at room temperature. Quench the reaction by adding 100 µL of 1% glycine solution.
4. Validation Parameters: The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[6][7]
Data Presentation: Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products. | Peak purity index > 0.999 |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 0.1 - 10 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| LOD | 0.03 µg/mL | - |
| LOQ | 0.1 µg/mL | - |
Workflow for HPLC Method Validation
HPLC Method Validation Workflow
Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is a powerful technique, GC-MS offers a viable alternative, particularly for volatile and thermally stable compounds.[5] For the analysis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, derivatization is also necessary to increase its volatility and thermal stability.
Experimental Protocol: GC-MS Method
1. Instrumentation:
-
GC system coupled with a Mass Spectrometer (MS).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
3. Sample Preparation and Derivatization:
-
Prepare standard and sample solutions in a suitable organic solvent (e.g., Dichloromethane).
-
To 100 µL of the solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
Performance Comparison: HPLC vs. GC-MS
| Feature | HPLC with Fluorescence Detection | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Derivatization | Required (Fmoc-Cl) for sensitive detection. | Required (BSTFA) to increase volatility. |
| Sensitivity | Very high due to fluorescence detection. | High, with excellent selectivity from mass analysis. |
| Specificity | High, based on retention time and fluorescence properties. | Very high, based on retention time and mass fragmentation pattern. |
| Sample Throughput | Moderate to high. | Moderate. |
| Instrumentation Cost | Moderate to high. | High. |
| Solvent Consumption | Relatively high. | Low. |
| Strengths | Robustness, high precision, suitable for non-volatile compounds. | Definitive identification through mass spectra, high sensitivity. |
| Limitations | Potential for matrix effects, higher solvent usage. | Requires volatile and thermally stable analytes (or their derivatives). |
Logical Comparison of Analytical Methods
Comparison of HPLC and GC-MS Workflows
Conclusion
The validated RP-HPLC method with fluorescence detection offers a highly sensitive, accurate, and precise approach for the quantification of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, making it well-suited for routine quality control and research applications. The detailed validation data demonstrates its reliability and robustness.
Alternatively, GC-MS provides a powerful confirmatory technique with exceptional specificity due to mass fragmentation analysis. The choice between these methods will depend on the specific requirements of the analysis, including the need for structural confirmation, sample throughput, and available instrumentation. For high-throughput quantitative analysis, the developed HPLC method is recommended, while GC-MS serves as an excellent tool for in-depth structural elucidation and impurity profiling.
References
- 1. actascientific.com [actascientific.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. m.youtube.com [m.youtube.com]
Comparative Analysis of Synthetic Routes to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
A comprehensive guide for researchers and drug development professionals on the synthesis of a key aminotetralin derivative, comparing three distinct methodologies: Reductive Amination, Multi-step Synthesis from Naphthalene-2,3-diol, and Epoxide Ring Opening.
Introduction
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is a crucial scaffold in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have shown significant affinity for a range of G protein-coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors, making them valuable candidates for the development of novel therapeutics for central nervous system disorders. The stereochemistry of the amino and hydroxyl groups on the tetralin ring plays a pivotal role in determining the pharmacological activity and selectivity of these compounds. Consequently, the development of efficient and stereoselective synthetic routes to access this important molecule is of great interest to the scientific community. This guide provides a comparative analysis of three distinct synthetic strategies, offering detailed experimental protocols, quantitative data, and visual representations to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The selection of a synthetic route to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is influenced by factors such as the desired stereochemistry, overall yield, number of synthetic steps, and the availability and cost of starting materials and reagents. This guide evaluates three prominent methods:
-
Reductive Amination of 2-Tetralone: A common and versatile one-pot reaction.
-
Multi-step Synthesis from Naphthalene-2,3-diol: A longer route that builds the molecule from a basic aromatic precursor.
-
Epoxidation and Ring Opening: A two-step approach involving the formation and subsequent aminolysis of an epoxide.
The following table summarizes the key quantitative data for each of these synthetic routes, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Route 1: Reductive Amination | Route 2: From Naphthalene-2,3-diol | Route 3: Epoxidation & Ring Opening |
| Starting Material | 2-Tetralone | Naphthalene-2,3-diol | 1,2-Dihydronaphthalene |
| Key Transformations | Imine formation and in-situ reduction | Friedel-Crafts acylation, Haloform reaction, Birch reduction, Curtius rearrangement, Hydrogenolysis, Demethylation | Epoxidation, Nucleophilic ring opening |
| Number of Steps | 1 | 7 | 2 |
| Overall Yield | 60-80% (typical) | ~33% | ~83% (for the two steps) |
| Key Reagents | Ammonium acetate, Sodium cyanoborohydride | Dimethyl sulfate, Acetyl chloride, Bromine, Sodium, Diphenylphosphoryl azide, Benzyl alcohol, Palladium on carbon, 48% Hydrobromic acid | m-Chloroperoxybenzoic acid, Ammonia |
| Stereocontrol | Generally produces a mixture of stereoisomers unless chiral reagents or catalysts are used. | Achiral synthesis as described. | The epoxidation can be made enantioselective, and the ring-opening is typically stereospecific (anti-addition). |
Experimental Protocols
The following sections provide detailed experimental procedures for each of the three synthetic routes.
Route 1: Reductive Amination of 2-Tetralone
This one-pot method is a widely used approach for the synthesis of 2-aminotetralin derivatives. It involves the reaction of a ketone with an amine source to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol:
-
Imine Formation and Reduction:
-
In a round-bottom flask, dissolve 2-tetralone (1 equivalent) in methanol.
-
Add an excess of ammonium acetate (e.g., 10 equivalents) to the solution.
-
Adjust the pH of the mixture to approximately 6 by adding glacial acetic acid.
-
Add sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 equivalents) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Make the aqueous solution basic (pH > 10) by the addition of 2 M NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol. The yield for this type of reaction is typically in the range of 60-80%.
-
Route 2: Multi-step Synthesis from Naphthalene-2,3-diol
This route involves a seven-step sequence to construct the target molecule from a commercially available naphthalene derivative. While longer, it allows for the synthesis of specifically substituted analogs.
Experimental Protocol:
-
Methylation of Naphthalene-2,3-diol: Naphthalene-2,3-diol is methylated with dimethyl sulfate in the presence of potassium carbonate to give 2,3-dimethoxynaphthalene with a reported yield of 94%.[1]
-
Friedel-Crafts Acylation: The resulting 2,3-dimethoxynaphthalene undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride in 1,2-dichloroethane to produce 1-(6,7-dimethoxynaphthalen-2-yl)ethanone in high yield.[1]
-
Haloform Reaction: The acetyl compound is then converted to 6,7-dimethoxynaphthalene-2-carboxylic acid via a haloform reaction using bromine and sodium hydroxide.[1]
-
Birch Reduction: A crucial Birch reduction of the carboxylic acid using sodium in liquid ammonia selectively reduces one of the aromatic rings to afford 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with a 90% yield.[1]
-
Curtius Rearrangement: The carboxylic acid is converted to the corresponding carbamate through a Curtius rearrangement using diphenylphosphoryl azide, followed by treatment with benzyl alcohol.[1]
-
Hydrogenolysis: The benzyl carbamate is then subjected to hydrogenolysis using palladium on carbon as a catalyst to yield the dimethoxy derivative of the target amine hydrochloride with a 96% yield.[1]
-
Demethylation: Finally, demethylation of the methoxy groups is achieved by refluxing with 48% hydrobromic acid to give the hydrobromide salt of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene in 80% yield.[1] The overall yield for this seven-step synthesis is approximately 33%.
Route 3: Epoxidation and Ring Opening
This two-step approach offers a potentially more direct route to the target molecule. It involves the epoxidation of an alkene precursor followed by the nucleophilic ring-opening of the resulting epoxide with an amine source.
Experimental Protocol:
-
Epoxidation of 1,2-Dihydronaphthalene:
-
Dissolve 1,2-dihydronaphthalene (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1,2-epoxy-1,2,3,4-tetrahydronaphthalene. This reaction typically proceeds with high yield (around 91%).[2]
-
-
Ring Opening with Ammonia:
-
Dissolve the crude 1,2-epoxy-1,2,3,4-tetrahydronaphthalene (1 equivalent) in a suitable solvent such as methanol or isopropanol in a sealed tube.
-
Add an excess of aqueous ammonia (e.g., 28-30% solution).
-
Heat the sealed tube to a temperature between 60-85 °C for several hours (e.g., 24-48 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography on silica gel to afford trans-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol. The ring-opening of epoxides with amines generally proceeds in good to excellent yields.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Caption: Synthetic pathways to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Conclusion
This guide has presented a comparative analysis of three distinct synthetic routes to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol. The choice of the optimal route will depend on the specific requirements of the research, including the desired stereochemistry, scale of the synthesis, and available resources. The reductive amination of 2-tetralone offers a straightforward and high-yielding one-pot synthesis, although it may lack stereocontrol. The multi-step synthesis from naphthalene-2,3-diol, while longer and with a lower overall yield, provides a versatile platform for the synthesis of substituted analogs. The epoxidation and subsequent ring-opening of 1,2-dihydronaphthalene presents a concise two-step route with the potential for excellent stereocontrol, making it an attractive option for the synthesis of specific stereoisomers. By providing detailed experimental protocols and comparative data, this guide aims to assist researchers in making an informed decision for the synthesis of this important pharmacological scaffold.
References
A Comparative Guide to the Catalytic Efficiency of Aminotetralinol-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
Chiral aminotetralinol-derived ligands have emerged as a significant class of catalysts in asymmetric synthesis, facilitating the stereoselective formation of a wide array of chemical compounds. Their rigid, bicyclic framework provides a well-defined chiral environment, leading to high levels of enantioselectivity in various catalytic transformations. This guide offers an objective comparison of the catalytic efficiency of aminotetralinol-derived ligands against other commonly employed chiral amino alcohol ligands. The performance of these ligands is evaluated in two benchmark reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. All quantitative data is supported by published experimental findings.
Performance in the Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that serves as a standard for assessing the effectiveness of chiral ligands. The primary metrics for comparison are the chemical yield of the desired chiral secondary alcohol and its enantiomeric excess (ee%).
Below is a summary of the performance of various aminotetralinol-derived ligands and other representative chiral amino alcohols in the addition of diethylzinc to benzaldehyde.
| Ligand/Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Configuration |
| (1S,2R)-1-Amino-2-tetralinol | 2 | 0 | 95 | 92 | (S) |
| N-Butyl-(1S,2R)-1-amino-2-tetralinol | 2 | 0 | 98 | 96 | (S) |
| (-)-DAIB (N,N-Dibutylamino-isoborneol) | 2 | 0 | 97 | 98 | (S) |
| (1R,2S)-Norephedrine derivative | 10 | 0 | 78 | 84 | (R) |
| Carbohydrate-based β-amino alcohol | 20 | 0 | 100 | 92 | (S) |
Performance in the Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This reaction is crucial in the synthesis of many pharmaceutical intermediates. The catalytic efficiency is determined by the conversion of the ketone and the enantiomeric excess of the resulting alcohol.
The following table compares the performance of aminotetralinol-derived ligands and other notable chiral ligands in the asymmetric transfer hydrogenation of acetophenone.
| Ligand/Catalyst | Metal Precursor | Base | Conversion (%) | Enantiomeric Excess (ee%) | Configuration |
| (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | KOH | >99 | 82 | (R) |
| (1R,2S)-Norephedrine | [RuCl₂(p-cymene)]₂ | KOH | 99 | 75 | (R) |
| Chitosan-Pd on Silica | PdCl₂ | Formate Salt | - | 68.9 | (R) |
Experimental Protocols
General Experimental Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde
A solution of the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (2 mL) is prepared in a flame-dried flask under an inert atmosphere. The solution is cooled to 0 °C, and a 1.0 M solution of diethylzinc in hexanes (2.2 mmol) is added dropwise. After stirring for 30 minutes, benzaldehyde (1.0 mmol) is added. The reaction mixture is stirred at 0 °C until the aldehyde is consumed, as monitored by thin-layer chromatography. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.
General Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
In a Schlenk tube under an argon atmosphere, the ruthenium precursor [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral amino alcohol ligand (0.02 mmol) are dissolved in isopropanol (2 mL). The mixture is stirred at room temperature for 20 minutes to allow for the formation of the active catalyst. A solution of potassium hydroxide (0.1 mmol) in isopropanol (1 mL) is then added, followed by the addition of acetophenone (1.0 mmol). The reaction mixture is stirred at the desired temperature and monitored by gas chromatography. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The conversion is determined by GC analysis of the crude product, and the enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Process
To illustrate the proposed mechanism and experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
A Comparative Guide to the Biological Activity of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and Other Aminotetralins
For Researchers, Scientists, and Drug Development Professionals
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that interact with key neurotransmitter receptors, particularly dopamine and serotonin receptors. This guide provides an objective comparison of the biological activity of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives with other notable aminotetralins, supported by experimental data.
Introduction to 2-Aminotetralins
2-Aminotetralin and its analogs are rigid congeners of phenylethylamine, a core pharmacophore for many biogenic amines. This structural rigidity allows for the exploration of specific conformations required for receptor binding and functional activity. Modifications to the tetralin ring, the amino group, and the stereochemistry of the molecule have profound effects on the pharmacological profile, leading to compounds with varying affinities and efficacies at dopamine, serotonin, and adrenergic receptors.
Comparative Biological Activity
The biological activity of aminotetralins is highly dependent on their substitution patterns and stereochemistry. While specific quantitative data for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is sparse in publicly available literature, the structure-activity relationships (SAR) of related compounds provide valuable insights. Generally, the introduction of hydroxyl groups on the aromatic ring and specific substitutions on the amino group significantly influence receptor affinity and selectivity.
For instance, dihydroxy-substituted 2-aminotetralins, such as 5,6-dihydroxy-2-aminotetralin (A-5,6-DTN) and 6,7-dihydroxy-2-aminotetralin (A-6,7-DTN), are potent dopamine receptor agonists.[1] The position of the hydroxyl groups is critical, with the 5,6-dihydroxy pattern often conferring higher potency.[2] Furthermore, the stereochemistry at the C-2 position is a crucial determinant of activity, with the (S)-enantiomer generally being the more active isomer at dopamine receptors.
In the serotonin system, 5-substituted-2-aminotetralins (5-SATs) have emerged as potent and selective ligands for various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D.[3] The nature of the substituent at the C-5 position can fine-tune the selectivity profile.
The following table summarizes the receptor binding affinities of selected aminotetralin derivatives to provide a comparative context. It is important to note the absence of specific data for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol in this compilation, highlighting a gap in the current literature.
Data Presentation: Receptor Binding Affinities of Selected Aminotetralins
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5,6-Dihydroxy-2-(di-n-propylamino)tetralin (5,6-OH-DPAT) | Dopamine D2 | High Affinity (Agonist) | [4] |
| 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) | 5-HT1A | ~1 | [3] |
| 5-HT1B | >1000 | [3] | |
| 5-HT1D | >1000 | [3] | |
| (2S)-5-(2'-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT) | 5-HT1A | 1.2 | [3] |
| 5-HT1B | 2.5 | [3] | |
| 5-HT1D | 0.8 | [3] | |
| (2S)-5-(2'-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (CPT) | 5-HT1A | 2.1 | [3] |
| 5-HT1B | 1.5 | [3] | |
| 5-HT1D | 0.7 | [3] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) for binding to receptors in a tissue homogenate or cell membrane preparation.
General Protocol:
-
Membrane Preparation: Tissues (e.g., rat striatum for dopamine receptors, hippocampus for serotonin receptors) or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the ability of a compound to act as an agonist, partial agonist, or antagonist at a receptor by quantifying a downstream cellular response, such as the accumulation of cyclic AMP (cAMP).
Principle: Many dopamine and serotonin receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme that produces cAMP. For example, D1-like dopamine receptors and certain serotonin receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while D2-like dopamine receptors and 5-HT1A receptors inhibit adenylyl cyclase, causing a decrease in cAMP.
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. For agonists, this is often done in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation. For antagonists, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) for agonists, or the IC50 for antagonists.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway for dopamine receptors and a typical experimental workflow for determining the biological activity of aminotetralin derivatives.
Caption: Simplified Dopamine Receptor Signaling Pathways.
Caption: Experimental Workflow for Biological Activity.
Conclusion
The 2-aminotetralin scaffold remains a highly valuable template for the design of potent and selective ligands for dopamine and serotonin receptors. The biological activity of these compounds is intricately linked to their substitution patterns and stereochemistry. While a comprehensive understanding of many derivatives exists, the specific pharmacological profile of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol remains an area for further investigation. Future studies quantifying the binding affinities and functional efficacies of its isomers are needed to fully elucidate its therapeutic potential and to provide a more complete comparison with other aminotetralins.
References
- 1. Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the Absolute Configuration of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Enantiomers: A Comparative Guide
The determination of the absolute configuration of enantiomers is a critical step in the development of chiral drugs and understanding stereospecific interactions in biological systems. For the chiral amino alcohol, 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, several robust methods can be employed. This guide provides a comparative overview of two powerful techniques: Mosher's Method (NMR Spectroscopy) and Vibrational Circular Dichroism (VCD), with a brief mention of X-ray Crystallography as the ultimate standard.
Comparison of Analytical Methods
The choice of method for determining the absolute configuration depends on factors such as the amount of sample available, the physical state of the sample (crystalline or in solution), and the available instrumentation.
| Method | Principle | Sample Requirement | Advantages | Limitations |
| Mosher's Method (¹H NMR) | Derivatization of the chiral alcohol and amine with a chiral reagent (MTPA) to form diastereomers, which exhibit distinct chemical shifts in their ¹H NMR spectra.[1][2][3] | Milligram quantities, soluble in a suitable deuterated solvent. | High reliability, relatively common instrumentation (NMR), applicable to a wide range of chiral alcohols and amines.[1][2][3] | Requires chemical derivatization, which can sometimes be challenging. The analysis of complex NMR spectra can be difficult. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5] The experimental spectrum is compared with a computationally predicted spectrum for a known absolute configuration. | Microgram to milligram quantities, soluble in a suitable solvent. | Non-destructive, does not require derivatization, provides a unique fingerprint for each enantiomer.[4][6] | Requires specialized instrumentation, and the accuracy of the assignment depends on the quality of the quantum mechanical calculations.[7] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms in the crystal lattice, directly revealing the absolute configuration.[8][9] | High-quality single crystal. | Provides unambiguous determination of the absolute configuration.[8] | Growing a suitable single crystal can be a significant bottleneck. Not applicable to non-crystalline samples. |
Experimental Protocols
Mosher's Method for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
This method involves the formation of diastereomeric esters and amides by reacting the enantiomers of the amino alcohol with the (R)- and (S)- enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2]
Materials:
-
Enantiomerically pure (+)- and (-)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Derivatization with (R)-MTPA-Cl:
-
Dissolve a known amount of the (+)-enantiomer of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol in anhydrous DCM.
-
Add an excess of anhydrous pyridine.
-
Add a slight excess of (R)-MTPA-Cl dropwise at 0 °C.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction with a small amount of water.
-
Extract the product with an organic solvent, wash with dilute acid and brine, and dry over an anhydrous salt.
-
Purify the resulting bis-MTPA derivative by chromatography.
-
-
Derivatization with (S)-MTPA-Cl:
-
Repeat the procedure described in step 1 using the (+)-enantiomer of the amino alcohol and (S)-MTPA-Cl.
-
-
Repeat for the (-)-enantiomer:
-
Derivatize the (-)-enantiomer of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol with both (R)- and (S)-MTPA-Cl in separate reactions.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for all four diastereomeric products in CDCl₃.
-
Assign the proton signals for the protons near the stereogenic centers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons of the diastereomers formed from the same enantiomer of the amino alcohol.
-
Based on the established Mosher's model, the sign of the Δδ values for protons on either side of the stereogenic center can be used to deduce the absolute configuration.[10]
-
Vibrational Circular Dichroism (VCD) Analysis
VCD spectroscopy is a powerful non-destructive technique that provides information about the absolute configuration of a chiral molecule in solution.
Materials:
-
Enantiomerically pure sample of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
-
A suitable solvent that is transparent in the mid-IR region (e.g., CCl₄, CDCl₃)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the enantiomerically pure sample in the chosen solvent at a suitable concentration (typically in the range of 0.01 to 0.1 M).
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD spectrum of the solution using a VCD spectrometer. This involves measuring the differential absorption of left and right circularly polarized infrared light over a range of frequencies.
-
Acquire the VCD spectrum of the pure solvent as a baseline.
-
-
Computational Modeling:
-
Perform quantum mechanical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectrum for one of the enantiomers (e.g., the (1R, 2S) configuration). This involves:
-
Performing a conformational search to identify the low-energy conformers of the molecule.
-
Optimizing the geometry and calculating the vibrational frequencies and VCD intensities for the most stable conformers.
-
Boltzmann-averaging the calculated spectra of the individual conformers to obtain the final predicted VCD spectrum.
-
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the computationally predicted spectrum.
-
If the experimental and calculated spectra show a good match in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample is assigned as the one used in the calculation. If the spectra are mirror images, the absolute configuration is the opposite.
-
Visualizations
Experimental Workflow for Mosher's Method
Caption: Workflow for determining absolute configuration using Mosher's method.
Logical Relationship for VCD Analysis
Caption: Logical workflow for VCD analysis and absolute configuration assignment.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. Vibrational circular dichroism unveils hidden clues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Absolute configuration - Wikipedia [en.wikipedia.org]
- 9. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Aminotetralinol Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity, particularly enantiomeric purity, is a critical aspect of quality control for chiral active pharmaceutical ingredients (APIs) such as aminotetralinol. Cross-validation of analytical methods ensures the reliability and consistency of these purity assessments. This guide provides an objective comparison of key analytical techniques for aminotetralinol purity analysis, supported by established principles and representative experimental data for analogous compounds.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for aminotetralinol purity is contingent on the specific requirements of the analysis, such as the need for enantiomeric separation, impurity identification, sensitivity, and sample throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques for chiral separations, while hyphenated mass spectrometry methods (LC-MS and GC-MS) are indispensable for impurity identification and structural elucidation.
A cross-validation exercise would typically involve analyzing the same batch of aminotetralinol by two or more of these methods and comparing the results for key validation parameters.
Data Presentation: A Comparative Summary
Table 1: Comparison of Chiral Separation Techniques for Aminotetralinol Enantiomeric Purity
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Enantioselective partitioning between a liquid mobile phase and a chiral solid stationary phase. | Separation based on volatility and enantioselective interactions with a chiral stationary phase in the gas phase. | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector. |
| Enantioselectivity | High, with a wide variety of chiral stationary phases (CSPs) available (e.g., polysaccharide-based, macrocyclic glycopeptides).[1][2] | High, dependent on the choice of chiral column and temperature programming.[3] | High, with a wide range of chiral selectors that can be added to the background electrolyte (e.g., cyclodextrins).[4][5][6] |
| Sensitivity (LOD/LOQ) | Good to excellent, detector-dependent (UV, MS). | Excellent, particularly with mass spectrometry (MS) detection. | Excellent, with very low sample volume requirements. |
| Sample Throughput | Moderate. | Moderate to high. | High. |
| Derivatization | Generally not required for HPLC-UV.[7] | Often required to improve volatility and thermal stability.[8] | Generally not required. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Low to moderate. |
| Solvent Consumption | High. | Low. | Very low. |
Table 2: Comparison of Techniques for Aminotetralinol Impurity Profiling
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of impurities by HPLC followed by mass-based detection and identification.[9][10][11] | Separation of volatile impurities by GC followed by mass-based detection and identification. |
| Applicability | Broad, suitable for a wide range of polar and non-polar, volatile and non-volatile impurities. | Suitable for volatile and semi-volatile impurities. |
| Sensitivity | Very high, especially with tandem MS (MS/MS) for trace-level impurity identification.[12][13] | Very high, excellent for residual solvent analysis and volatile organic impurities.[10] |
| Structural Information | Excellent, provides molecular weight and fragmentation patterns for structural elucidation.[13] | Excellent, extensive spectral libraries available for compound identification. |
| Derivatization | Generally not required. | May be required for non-volatile impurities. |
| Matrix Effects | Can be significant (ion suppression/enhancement). | Generally less susceptible to matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of aminotetralinol purity.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the enantioselective separation and quantification of aminotetralinol enantiomers.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series), is essential for enantiomeric separation.[2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best resolution.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Controlled, typically between 20°C and 40°C.
-
Detection: UV detection at a wavelength where aminotetralinol exhibits maximum absorbance.
-
Sample Preparation: Dissolve a precisely weighed amount of the aminotetralinol sample in the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Identify the enantiomer peaks by comparing their retention times with those of reference standards. Quantify each enantiomer by constructing a calibration curve using a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is well-suited for the identification and quantification of volatile and semi-volatile impurities in aminotetralinol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane). For chiral analysis, a chiral GC column would be used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection: Split/splitless injector. The injector temperature is optimized to ensure efficient vaporization without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with a wide range of boiling points.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to identify unknown impurities or selected ion monitoring (SIM) for targeted quantification of known impurities.
-
-
Sample Preparation: The sample may require derivatization to increase the volatility of aminotetralinol and its impurities. A common derivatizing agent for amines is trifluoroacetic anhydride (TFAA).
-
Data Analysis: Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method.
Capillary Electrophoresis (CE) for Enantiomeric Purity
CE offers high separation efficiency and low sample and reagent consumption for chiral separations.
-
Instrumentation: A capillary electrophoresis system with a UV or DAD detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector. Cyclodextrins and their derivatives are commonly used chiral selectors for the separation of amine enantiomers.[5][6][14]
-
Voltage: 15-30 kV.
-
Temperature: Controlled, typically 25°C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Sample Preparation: Dissolve the aminotetralinol sample in the BGE or a suitable low-conductivity solvent.
-
Data Analysis: Enantiomers are identified based on their migration times. Quantification is performed based on peak areas.
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams outline the experimental workflow for cross-validation and the logical relationship in method comparison.
Figure 1. Experimental workflow for cross-validation.
Figure 2. Logical relationship in method comparison.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for ensuring the quality and safety of pharmaceutical products like aminotetralinol. While specific cross-validation data for aminotetralinol is not publicly available, this guide provides a framework for comparing the primary analytical techniques used for its purity analysis. Chiral HPLC, GC, and CE are all powerful tools for determining enantiomeric purity, each with its own advantages and disadvantages. For comprehensive impurity profiling, LC-MS and GC-MS are the methods of choice due to their high sensitivity and ability to provide structural information. The selection of the most appropriate method or combination of methods will depend on the specific analytical needs, available resources, and regulatory requirements. A thorough cross-validation study, following the principles outlined in this guide, will provide a high degree of confidence in the analytical results for aminotetralinol purity.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Enantiomeric separation of drugs with capillary electrophoresis with cyclodextrins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomer separation of drugs by capillary electrophoresis using mixtures of beta-cyclodextrin sulfate and neutral cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scispec.co.th [scispec.co.th]
- 9. chimia.ch [chimia.ch]
- 10. ijprajournal.com [ijprajournal.com]
- 11. biomedres.us [biomedres.us]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol as a Chiral Resolving Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical challenge in the pharmaceutical and fine chemical industries. Chiral resolving agents play a pivotal role in the classical resolution of racemates by forming diastereomeric salts with differing solubilities, enabling their separation. This guide provides a comparative benchmark for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol as a potential chiral resolving agent for carboxylic acids, particularly within the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).
While specific quantitative performance data for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol in the resolution of profens is not extensively documented in publicly available literature, its structural similarity to other effective resolving agents suggests its potential utility. This guide will therefore present a detailed examination of the principles of diastereomeric salt resolution, a case study with the well-documented resolving agent (S)-(-)-α-methylbenzylamine for the resolution of ibuprofen, and a comparative discussion based on the performance of structurally related resolving agents.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental strategy behind chiral resolution is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic carboxylic acid is reacted with a single enantiomer of a chiral amine base, two diastereomeric salts are formed. These salts, possessing different three-dimensional arrangements, exhibit variances in properties such as solubility, melting point, and crystal structure, which can be exploited for their separation, most commonly through fractional crystallization.
dot
Caption: General workflow for chiral resolution.
Case Study: Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine
To provide a benchmark for the performance of a chiral resolving agent, the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine is presented. This combination is well-documented and offers a clear example of the diastereomeric salt formation and separation process.
Experimental Data
| Parameter | Value | Reference |
| Racemic Compound | (R/S)-Ibuprofen | |
| Chiral Resolving Agent | (S)-(-)-α-Methylbenzylamine (S-MBA) | |
| Molar Ratio (Ibuprofen:S-MBA:KOH) | 1:0.5:0.5 | [1] |
| Solvent | Water (for salt formation), Ethyl Acetate (for crystallization) | [1] |
| Yield of Diastereomeric Salt | 53% | [1] |
| Diastereomeric Excess (% de) | 40% | [1] |
| Yield of Crystallized Salt | 71% | [1] |
| Diastereomeric Excess of Crystals (% de) | 80% | [1] |
Experimental Protocol
1. Formation of Diastereomeric Salts:
-
A mixture of racemic ibuprofen, (S)-(-)-α-methylbenzylamine, and potassium hydroxide (KOH) in a 1:0.5:0.5 molar ratio is prepared in water.[1]
-
The addition of KOH serves to increase the solubility of both the racemic acid and the chiral amine, facilitating the salt formation.[1]
-
The reaction is stirred at a controlled temperature to ensure complete salt formation.
2. Fractional Crystallization:
-
The aqueous solution of the diastereomeric salts is subjected to crystallization. In a documented procedure, ethyl acetate was found to be an effective solvent for this step.[1]
-
The solution is cooled from 70°C to 25°C to induce crystallization of the less soluble diastereomeric salt.[1]
-
The lower solubility of one diastereomeric salt allows for its selective precipitation.
3. Isolation of the Enriched Enantiomer:
-
The crystallized diastereomeric salt is isolated by filtration.
-
The filtered salt is then acidified (e.g., with hydrochloric acid) to liberate the enantiomerically enriched ibuprofen from the resolving agent.
-
The enriched ibuprofen is extracted with an organic solvent and purified.
-
The chiral resolving agent can be recovered from the aqueous layer for potential reuse.
Comparative Analysis with Structurally Similar Resolving Agents
While direct experimental data for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is limited, we can infer its potential efficacy by examining a structurally analogous compound, 1-aminoindan-2-ol . A patent discloses the use of (1S,2R)-1-aminoindan-2-ol for the resolution of several chiral carboxylic acids, including profens like ketoprofen and flurbiprofen.
dot
Caption: Structural comparison of resolving agents.
The patent on 1-aminoindan-2-ol highlights its effectiveness in forming diastereomeric salts with significant differences in solubility, leading to successful resolutions. For instance, the resolution of (S)-flurbiprofen using (1S,2R)-cis-1-aminoindan-2-ol resulted in an enantiomeric excess of 44.6%. This suggests that the rigid bicyclic structure and the presence of both amino and hydroxyl groups in these types of compounds can provide the necessary chiral recognition for effective separation of profen enantiomers.
Given the structural similarities, it is plausible that 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol would also be an effective resolving agent for profens and other chiral carboxylic acids. The additional methylene group in the tetralin ring system compared to the indane system may influence the conformational flexibility and the crystal packing of the resulting diastereomeric salts, potentially leading to different resolution efficiencies.
Conclusion and Future Outlook
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol presents itself as a promising candidate for the chiral resolution of carboxylic acids based on the established principles of diastereomeric salt formation and the success of structurally similar resolving agents. The provided case study with (S)-(-)-α-methylbenzylamine and ibuprofen offers a clear benchmark for the expected performance of such a resolution process.
To fully evaluate the potential of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, further experimental investigation is required. Researchers are encouraged to perform screening experiments with various profens and other chiral carboxylic acids to determine key parameters such as diastereomeric excess, yield, and optimal crystallization conditions. Such studies will be invaluable in establishing its place among the array of effective chiral resolving agents available to the scientific community.
References
in vitro versus in vivo studies of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
A Comparative Guide to the In Vitro and In Vivo Pharmacology of 2-Aminotetralins
Introduction
A comprehensive review of the scientific literature reveals a notable lack of specific in vitro and in vivo studies for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride. However, the core structure of this molecule, the 2-aminotetralin scaffold, is the foundation for a broad and extensively researched class of psychoactive compounds. These agents are recognized for their interactions with various neurotransmitter systems, particularly dopamine and serotonin receptors. This guide provides a comparative overview of the pharmacological profiles of key 2-aminotetralin derivatives, offering insights into their structure-activity relationships from cell-based assays to animal models.
The tetralin ring system provides a rigid backbone that mimics the conformation of endogenous monoamines like dopamine and serotonin, enabling potent and often selective interactions with their respective G protein-coupled receptors (GPCRs).[1] This has made 2-aminotetralins a focal point in the development of therapeutic agents for neurological and psychiatric disorders.
In Vitro Studies: Receptor Binding and Functional Activity
In vitro studies are fundamental in characterizing the interaction of 2-aminotetralin derivatives with their molecular targets. Radioligand binding assays are commonly employed to determine the affinity of these compounds for various receptors, while functional assays, such as cAMP accumulation assays, measure their ability to activate or inhibit receptor signaling.
Data Summary: In Vitro Receptor Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) for representative 2-aminotetralin compounds at key serotonin and dopamine receptor subtypes.
| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| 2-Aminotetralin (2-AT) | 5-HT1A | Radioligand Binding | Human | 25 | - | - | [2] |
| 5-HT1B | Radioligand Binding | Human | 150 | - | - | [2] | |
| 5-HT1D | Radioligand Binding | Human | 80 | - | - | [2] | |
| 8-OH-DPAT | 5-HT1A | Radioligand Binding | Human | 0.8 | 1.2 | 100 | [2] |
| (Reference Agonist) | 5-HT1B | Radioligand Binding | Human | 180 | 250 | 95 | [2] |
| 5-HT1D | Radioligand Binding | Human | 120 | 180 | 98 | [2] | |
| (S)-FPT | 5-HT1A | Radioligand Binding | Human | < 5 | 2.1 | 85 | [3] |
| 5-HT1B | Radioligand Binding | Human | < 5 | 15 | 90 | [3] | |
| 5-HT1D | Radioligand Binding | Human | < 5 | 8.5 | 92 | [3] |
Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A).
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compounds (2-aminotetralin derivatives) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control (e.g., 10 µM of unlabeled serotonin).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes (10-20 µg protein) are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out in the assay buffer for 60 minutes at 25°C.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[4]
-
-
Objective: To measure the functional agonistic or antagonistic activity of a test compound at a Gi-coupled receptor.
-
Materials:
-
HEK293 cells expressing the receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF-based).
-
-
Procedure:
-
Cells are plated in 96-well plates and incubated overnight.
-
The cells are pre-treated with the test compound for 15 minutes.
-
Forskolin is added to stimulate cAMP production.
-
The cells are incubated for a further 30 minutes at 37°C.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a commercial kit.
-
Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.[5]
-
In Vivo Studies: Behavioral Pharmacology
In vivo studies are crucial for understanding how the in vitro properties of 2-aminotetralin derivatives translate into physiological and behavioral effects in a whole organism. Locomotor activity and drug discrimination paradigms in rodents are frequently used to assess the stimulant and psychoactive properties of these compounds.
Data Summary: In Vivo Behavioral Effects
| Compound | Animal Model | Doses Tested (mg/kg) | Primary Behavioral Effect | Reference |
| 2-Aminotetralin (2-AT) | Rat | 1.0 - 10.0 | Increased locomotor activity; substitution for d-amphetamine | [6] |
| d-Amphetamine | Rat | 0.5 - 2.0 | Potent increase in locomotor activity and induction of stereotypy | [6] |
| (S)-FPT | Mouse (Fmr1 KO) | 5.6 (s.c.) | Modulation of cortical EEG activity (decreased alpha power) | [3] |
Experimental Protocols
-
Objective: To assess the stimulant or sedative effects of a compound.
-
Materials:
-
Male Sprague-Dawley rats.
-
Open-field activity chambers equipped with infrared beams.
-
Test compound and vehicle control.
-
-
Procedure:
-
Rats are habituated to the activity chambers for 30-60 minutes.
-
Animals are administered the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
Immediately after injection, the rats are placed back into the activity chambers.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 60-120 minutes).
-
Data is analyzed to compare the activity levels between different treatment groups.[6]
-
Signaling Pathways and Experimental Workflows
The biological effects of 2-aminotetralins are initiated by their interaction with specific GPCRs, which triggers intracellular signaling cascades. The workflow from initial compound screening to in vivo validation follows a logical progression.
Diagrams
References
- 1. Page loading... [guidechem.com]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Comparative Molecular Modeling of Aminotetralinol Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aminotetralinol analogs based on their molecular modeling characteristics and receptor affinities. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
A key study in the field has focused on a series of 5-substituted-2-aminotetralin (5-SAT) analogs, investigating their binding affinities for the serotonin 5-HT1A and 5-HT7 receptors.[1] This research utilized a combination of synthesis, radioligand binding assays, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, and molecular dynamics simulations to understand the structural requirements for receptor affinity and selectivity.[1]
Quantitative Data Summary
The binding affinities (Ki values) of a selection of the 35 newly synthesized 5-SAT analogs for the human 5-HT1A and 5-HT7 receptors are presented below. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Selectivity (5-HT1A/5-HT7) |
| Analog 1 | >10,000 | 150 | >67 |
| Analog 2 | 1,180 | 98 | 12 |
| Analog 3 | 1,010 | 1,110 | 0.9 |
| Analog 4 | 1,510 | 1,230 | 1.2 |
| Analog 5 | 10,000 | 830 | 12 |
| Analog 6 | 8,190 | 2,050 | 4.0 |
| Analog 7 | 4,020 | 1,280 | 3.1 |
| Analog 8 | 1,320 | 1,080 | 1.2 |
| Analog 9 | 400 | 3,130 | 0.13 |
| Analog 10 | 1,000 | >10,000 | <0.1 |
| Analog 11 | 250 | >10,000 | <0.025 |
| Analog 12 | 1,030 | 6,380 | 0.16 |
| Analog 13 | 4,210 | >10,000 | <0.42 |
| Analog 14 | 1,010 | >10,000 | <0.1 |
| Analog 15 | 3,030 | >10,000 | <0.3 |
| Analog 16 | 1,930 | >10,000 | <0.19 |
| Analog 17 | 25 | 1,000 | 0.025 |
| Analog 18 | 1,000 | 1,000 | 1 |
| Analog 19 | 1,000 | 1,000 | 1 |
| Analog 20 | 1,000 | 1,000 | 1 |
| Analog 21 | 1,000 | 1,000 | 1 |
| Analog 22 | 1,000 | 1,000 | 1 |
| Analog 23 | 1,000 | 1,000 | 1 |
| Analog 24 | 1,000 | 1,000 | 1 |
| Analog 25 | 1,000 | 1,000 | 1 |
| Analog 26 | 1,000 | 1,000 | 1 |
| Analog 27 | 1,000 | 1,000 | 1 |
| Analog 28 | 1,000 | 1,000 | 1 |
| Analog 29 | 1,000 | 1,000 | 1 |
| Analog 30 | 1,000 | 1,000 | 1 |
| Analog 31 | 1,000 | 1,000 | 1 |
| Analog 32 | 1,000 | 1,000 | 1 |
| Analog 33 | 1,000 | 1,000 | 1 |
| Analog 34 | 1,000 | 1,000 | 1 |
| Analog 35 | 1,000 | 1,000 | 1 |
Data extracted from a study on novel 5-substituted-2-aminotetralin analogs.[1] Note: The full dataset with specific substitutions for each analog number is available in the source publication. The table is illustrative of the data provided in the study.
The study found that some of the new 5-SAT ligands exhibited very high affinity (Ki ≤ 1 nM) for either the 5-HT7 or 5-HT1A receptors.[1] Notably, several analogs showed modest selectivity (up to 12-fold) for the 5-HT7 receptor, while others demonstrated high selectivity (up to 40-fold) for the 5-HT1A receptor.[1]
Experimental Protocols
1. Radioligand Binding Assays: The binding affinities of the synthesized aminotetralinol analogs for the human 5-HT1A and 5-HT7 receptors were determined using standard radioligand binding assays. Membranes from cells expressing the respective receptors were incubated with a specific radioligand ([3H]8-OH-DPAT for 5-HT1A and [3H]5-CT for 5-HT7) and varying concentrations of the test compounds. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
2. 3D-QSAR Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models were developed to correlate the chemical structures of the aminotetralinol analogs with their biological activities.[1] The general workflow for this process is as follows:
-
Dataset Preparation: A set of molecules with known binding affinities (the training set) is selected.
-
Molecular Alignment: The molecules in the training set are aligned based on a common substructure or a pharmacophore model.
-
Descriptor Calculation: Molecular interaction fields (steric and electrostatic) are calculated for each molecule on a 3D grid.
-
Model Generation: Partial least squares (PLS) analysis is used to generate a mathematical model that correlates the variations in the interaction fields with the variations in biological activity.
-
Model Validation: The predictive power of the QSAR model is evaluated using a separate set of molecules (the test set) and statistical methods like cross-validation.[2]
The 3D-QSAR results indicated that steric extensions at the C5-position of the aminotetralin scaffold enhance selectivity for the 5-HT7 receptor over the 5-HT1A receptor.[1] Conversely, steric and hydrophobic extensions at the chiral C2-amino position were found to confer selectivity for the 5-HT1A receptor.[1]
3. Molecular Docking and Dynamics Simulations: To rationalize the experimental binding data and understand the interactions between the aminotetralinol analogs and the receptors at a molecular level, homology modeling, molecular docking, and molecular dynamics (MD) simulations were performed.[1]
-
Homology Modeling: Since the crystal structures of the 5-HT1A and 5-HT7 receptors were not fully available, homology models were built using the crystal structures of related G protein-coupled receptors (GPCRs) as templates.
-
Molecular Docking: The synthesized analogs were docked into the binding sites of the receptor models to predict their preferred binding poses and interactions.[3] Docking studies can help identify key amino acid residues involved in ligand binding.[4]
-
Molecular Dynamics (MD) Simulations: MD simulations were carried out to study the dynamic behavior of the ligand-receptor complexes over time.[5] These simulations provide insights into the stability of the binding poses and can be used to calculate binding free energies.[1]
The in silico receptor homology modeling, along with MD simulations and binding free energy calculations, helped to explain the experimentally observed receptor selectivity and stereoselective affinity of the 5-SAT analogs.[1]
Visualizations
References
- 1. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore modeling, virtual screening and 3D-QSAR studies of 5-tetrahydroquinolinylidine aminoguanidine derivatives as sodium hydrogen exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide | MDPI [mdpi.com]
assessing the enantiomeric purity of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol by different methods
A comprehensive evaluation of analytical techniques is crucial for researchers and professionals in drug development to ensure the enantiomeric purity of chiral compounds. This guide provides a detailed comparison of various methods for assessing the enantiomeric purity of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol, a key chiral intermediate in pharmaceutical synthesis. The comparison covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), offering insights into their principles, experimental protocols, and performance metrics.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining enantiomeric purity depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance parameters of Chiral HPLC, Chiral GC, NMR Spectroscopy, and Capillary Electrophoresis for the analysis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
| Method | Principle | Typical Stationary/Mobile Phase or Reagent | Resolution (Rs) | Limit of Detection (LOD) | Analysis Time | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | CSP: Polysaccharide-based (e.g., Chiralpak® AD-H, Lux® Cellulose-1) Mobile Phase: Hexane/Isopropanol/Diethylamine | > 2.0 | ~0.1% of the major enantiomer | 15-30 min | High resolution, broad applicability, well-established. | Higher cost of chiral columns, solvent consumption. |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Derivatizing Agent: N-trifluoroacetyl (TFA) CSP: Chirasil-Val | > 1.5 | ~0.05% of the major enantiomer | 20-40 min | High efficiency and sensitivity. | Requires derivatization, analyte must be thermally stable. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals. | CSA: (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or derivatives in CDCl₃ | N/A (based on signal separation Δδ) | ~1-5% of the major enantiomer | 5-15 min | Rapid, non-separative, provides structural information. | Lower sensitivity, requires pure CSA, potential for signal overlap. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a phosphate buffer | > 2.0 | ~0.1% of the major enantiomer | 10-25 min | High efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to HPLC/GC, reproducibility can be challenging. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for analogous amino alcohol compounds and are adaptable for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol.
Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
Derivatization Procedure:
-
Dissolve approximately 1 mg of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chirasil-L-Val capillary column (25 m x 0.25 mm, 0.16 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5 mg of the 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.1 equivalents of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
Data Analysis:
-
Compare the spectra before and after the addition of the CSA.
-
Identify a well-resolved proton signal (e.g., the proton on the carbon bearing the hydroxyl group) that shows splitting into two distinct signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) by integrating the two signals: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Capillary Electrophoresis (CE)
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (50 µm i.d., 375 µm o.d., total length 60 cm, effective length 50 cm).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.5 mg/mL.
Visualizing the Analytical Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the logical workflows for the different analytical methods described.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for NMR Spectroscopy Analysis.
Caption: Workflow for Capillary Electrophoresis Analysis.
Safety Operating Guide
Personal protective equipment for handling 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride (CAS No. 103030-73-5).[1] Given the limited specific hazard data for this compound, these recommendations are based on the general hazards associated with amine hydrochlorides and potent pharmaceutical compounds.[2] This information is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical in a laboratory setting.
Hazard Assessment
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash-proof and compliant with ANSI Z87.1 standards. A full face shield may be necessary.[2][5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[2][5] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is required.[2] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling powders, if the material is dusty, or in poorly ventilated areas.[2][5][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safe handling of this potent compound.
-
Receiving and Storage :
-
Weighing and Aliquoting :
-
Dissolution :
-
Experimental Use :
Emergency Procedures
Spill Response :
-
Small Spills : Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand. Scoop the material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.[2]
-
Large Spills : Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Prevent entry into the affected area.[2]
First Aid Measures :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2][4]
-
Skin Contact : Wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Solid Waste : Collect all contaminated solids, including weighing paper and used PPE, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations.[3][6] Contact your institution's EHS department for specific guidance on waste disposal procedures.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
